2-Amino-3-Hydroxypyridine
Description
used in a voltammetric assay; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSZVZQNMNPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168588 | |
| Record name | 2-Amino-3-hydroxypyridine | |
| Source | EPA DSSTox | |
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Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-03-1 | |
| Record name | 2-Amino-3-hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-3-hydroxypyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-3-HYDROXYPYRIDINE | |
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| Record name | 2-Amino-3-hydroxypyridine | |
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| Record name | 2-aminopyridin-3-ol | |
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| Record name | 2-AMINO-3-HYDROXYPYRIDINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-3-Hydroxypyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-3-Hydroxypyridine, a pivotal chemical intermediate. This document collates essential physicochemical data, outlines detailed experimental protocols for its derivatization, and discusses its synthesis and applications, particularly within the pharmaceutical and chemical industries.
Core Chemical Identifiers and Properties
This compound is a substituted pyridine (B92270) with the chemical formula C₅H₆N₂O. It is recognized for its role as a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 16867-03-1 |
| Molecular Weight | 110.11 g/mol |
| Synonyms | 2-Amino-3-pyridinol, 3-Hydroxy-2-aminopyridine |
| Appearance | White to off-white crystalline solid |
| Melting Point | 172-174 °C |
Synthesis of this compound
A patented method describes the synthesis of this compound from furfural (B47365), which is a cost-effective starting material.[1] This process offers a significant yield advantage over previous methods.[1] The synthesis involves a multi-step process that is initiated by the ring-opening of furfural.[1]
| Starting Material | Key Steps | Purity of Final Product | Yield |
| Furfural | 1. Ring-opening reaction of furfural with chlorine or bromine. 2. Reaction with an ammonium (B1175870) sulfamate (B1201201) solution to form this compound sulfonate. 3. Hydrolysis under alkaline conditions. 4. Refining with dimethylformamide and methanol (B129727). | >99% | ≥70% |
Experimental Protocols
Synthesis of Schiff Bases from this compound
This protocol details the synthesis of Schiff bases, which are valuable intermediates in the development of more complex molecules and coordination complexes.
Materials:
-
This compound
-
Diketone (e.g., acetylacetone)
-
Methanol
-
Argon gas
-
n-hexane
-
Water
-
Ethanol
Procedure:
-
Dissolve 0.01 mol of this compound in 75 mL of methanol in a reaction flask.
-
In a separate beaker, dissolve 0.01 mol of the selected diketone in 25 mL of methanol.
-
Add the diketone solution to the this compound solution.
-
Reflux the mixture on a water bath for 4–6 hours under an argon atmosphere.
-
Reduce the volume of the solution to approximately 50 mL by evaporation.
-
Allow the flask to cool to ambient temperature for 4 hours to facilitate crystallization.
-
Collect the resulting white-yellow crystalline Schiff-base ligand by filtration.
-
Wash the collected crystals twice with 20 mL portions of n-hexane and then twice with 20 mL portions of water.
-
Dry the purified Schiff base.
-
For further purification, recrystallize the final product from ethanol.
Applications
This compound is a versatile intermediate with a range of applications:
-
Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs, analgesics, and antibacterial agents.[1][2] It has also been used in the preparation of DNA-PK inhibitors.[3]
-
Hair Dyes: It serves as a primary component in oxidative hair dye formulations.[1]
-
Veterinary Medicine: The compound is used in the synthesis of the veterinary drug azamethiphos.[1]
-
Chemical Synthesis: It is utilized in the preparation of 2-(BOC-amino)-3-hydroxypyridine, a protected form used in further synthetic steps.[1]
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the key stages in the synthesis of high-purity this compound from furfural as described in the patent literature.[1]
Caption: Synthesis and refining workflow for this compound.
Note: No specific signaling pathways involving this compound were identified in the reviewed literature. The provided diagram illustrates a key synthetic workflow for the compound.
References
The Solubility Profile of 2-Amino-3-Hydroxypyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-Hydroxypyridine, a crucial pyridine (B92270) derivative, in various organic solvents. Understanding the solubility of this compound is paramount for its application in pharmaceutical synthesis, materials science, and other research and development endeavors. This document presents available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Physicochemical Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₅H₆N₂O. Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a polar nature to the molecule, influencing its solubility characteristics. The presence of these functional groups allows for hydrogen bonding, which generally leads to better solubility in polar solvents.
Solubility Data
The solubility of this compound has been qualitatively and semi-quantitatively described in the literature. While precise, temperature-dependent quantitative data is limited, the following table summarizes the available information to provide a comparative overview.
| Organic Solvent | Formula | Type | Solubility Description | Quantitative Data (at Room Temperature) |
| Methanol | CH₃OH | Polar Protic | Soluble / Good Solubility[1][2] | Slightly Soluble[3] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble / Good Solubility[1][2] | 10 - 100 g/L[4] |
| Acetone | C₃H₆O | Polar Aprotic | Good Solubility[2] | Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | 50 - 200 g/L[4] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Good Solubility[2] | Not Available |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5] The following protocol outlines the general procedure applicable for determining the solubility of this compound in an organic solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent of interest
-
Conical flasks or vials with airtight seals
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the flask to prevent solvent evaporation.[6]
-
-
Equilibration:
-
Place the sealed flask in a constant temperature shaker bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method.
-
Gravimetric Method: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.
-
Spectroscopic/Chromatographic Method: Dilute the filtrate to a concentration that falls within the linear range of a pre-established calibration curve for the analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and any dilution factors used.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to the Spectral Data of 2-Amino-3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3-Hydroxypyridine (CAS No: 16867-03-1), a vital intermediate in the pharmaceutical and chemical industries. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.
Mass Spectrometry
Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.
Data Presentation
The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Possible Fragment |
| 111.0 | 15.3 | [M+H]⁺ |
| 110.0 | 100.0 | [M]⁺ (Molecular Ion) |
| 82.0 | 11.5 | [M-CO]⁺ or [M-HCN-H]⁺ |
| 81.0 | 4.3 | [M-CHO]⁺ or [M-HCN-2H]⁺ |
| 65.0 | 9.0 | C₅H₅⁺ |
| 55.0 | 24.1 | C₃H₃O⁺ or C₄H₇⁺ |
| 54.0 | 10.4 | C₄H₆⁺ |
Table 1: Mass Spectrometry data for this compound. Data sourced from ChemicalBook.[1]
Experimental Protocol
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.
Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.
Methodology:
-
The prepared sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.
-
These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
Data Presentation
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-4 | 7.0 - 7.2 | Doublet of doublets | J(H4,H5) = 7-8, J(H4,H6) = 1-2 |
| H-5 | 6.6 - 6.8 | Triplet of doublets | J(H5,H4) = 7-8, J(H5,H6) = 4-5 |
| H-6 | 7.5 - 7.7 | Doublet of doublets | J(H6,H5) = 4-5, J(H6,H4) = 1-2 |
| -NH₂ | 5.0 - 6.0 | Broad singlet | - |
| -OH | 9.0 - 10.0 | Broad singlet | - |
Table 2: Predicted ¹H NMR spectral data for this compound.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum in DMSO-d₆ would display five distinct signals corresponding to the five carbon atoms in the pyridine (B92270) ring.[2]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 140 - 145 |
| C-4 | 115 - 120 |
| C-5 | 110 - 115 |
| C-6 | 130 - 135 |
Table 3: Predicted ¹³C NMR spectral data for this compound.
Experimental Protocol
Sample Preparation: A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for the analysis.
Methodology:
-
The sample solution is placed in an NMR tube and inserted into the spectrometer's magnet.
-
For ¹H NMR, a radiofrequency pulse is applied to excite the protons. The resulting free induction decay (FID) signal is detected.
-
For ¹³C NMR, a similar process is used to excite the ¹³C nuclei, often with broadband proton decoupling to simplify the spectrum.
-
The FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is plotted as intensity versus chemical shift (in ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Data Presentation
The IR spectrum exhibits characteristic absorption bands for the O-H, N-H, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Strong | C=N stretching and N-H bending |
| 1500 - 1400 | Medium to Strong | Aromatic C=C stretching |
| 1300 - 1200 | Strong | C-O stretching |
| 1200 - 1100 | Medium | C-N stretching |
Table 4: Key IR absorption bands for this compound.
Experimental Protocol
Sample Preparation: For solid samples, a KBr (potassium bromide) pellet or a Nujol mull can be prepared.
-
KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Nujol Mull: The sample is ground to a fine paste with a few drops of Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for the analysis.
Methodology:
-
A background spectrum of the empty sample holder (for KBr pellets) or the salt plates with Nujol (for mulls) is recorded.
-
The prepared sample is placed in the spectrometer's sample compartment.
-
An infrared beam is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.
-
The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).
Synthesis Workflow of this compound from Furfural
A common and economically viable method for the synthesis of this compound is from furfural, a bio-based compound. The following diagram illustrates the key steps in this process.[3][4][5]
Caption: Synthesis workflow of this compound from furfural.
References
- 1. This compound(16867-03-1) MS spectrum [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
Tautomerism in 2-Amino-3-Hydroxypyridine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-hydroxypyridine and its derivatives are versatile scaffolds in medicinal chemistry and materials science. Their utility is intrinsically linked to their complex tautomeric behavior, which dictates their physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth analysis of the tautomeric equilibria in these compounds, summarizing key quantitative data, detailing experimental methodologies for their characterization, and visualizing the fundamental tautomeric transformations. Understanding and controlling these equilibria are paramount for the rational design of novel therapeutics and functional materials.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry with profound implications in drug design and development. In the case of this compound, the presence of both an amino and a hydroxyl group on the pyridine (B92270) ring gives rise to a rich tautomeric landscape, involving amino-imino and keto-enol equilibria. The predominant tautomeric form can be influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the pyridine ring. A thorough understanding of these tautomeric preferences is crucial for predicting molecular geometry, hydrogen bonding capabilities, and ultimately, the biological activity of these compounds.
Tautomeric Forms of this compound
The primary tautomeric equilibria for this compound involve the interconversion between the amino-hydroxy form (the enol-amino tautomer), the imino-hydroxy form (the enol-imino tautomer), and the amino-keto form (the keto-amino tautomer).
Caption: Primary tautomeric equilibria in this compound.
Quantitative Analysis of Tautomeric Equilibria
The relative stability of the different tautomers has been investigated using both experimental and computational methods. The equilibrium constants (KT) and relative energies (ΔE) provide a quantitative measure of the tautomeric preference.
Amino-Imino Tautomerism
For 2-aminopyridine (B139424) and its derivatives, the amino form is generally the more stable tautomer.[1][2] Computational studies on 2-amino-4-methylpyridine (B118599) have shown the canonical amino structure to be significantly more stable than the imino tautomer.[3]
| Compound | Method | Solvent/Phase | Most Stable Tautomer | Relative Energy (kcal/mol) | Reference |
| 2-Amino-4-methylpyridine | B3LYP/6-311++G(d,p) | Gas Phase | Amino (2A4MP1) | 13.60 (vs. 2A4MP2) | [3] |
| 2-Anilinopyridines | MO Calculations | - | Amino | More stable | [1] |
Keto-Enol Tautomerism
The keto-enol equilibrium in hydroxypyridines is highly sensitive to the environment. While the enol form may be favored in the gas phase, the keto form often predominates in polar solvents and the solid state.[4][5][6] For a Schiff base derived from this compound, the enol tautomer is more stable in solution, whereas the keto tautomer is exclusively present in the solid state due to stabilizing hydrogen bonding patterns.[7]
| Compound | Method | Solvent/Phase | Predominant Tautomer | ΔE or Keq | Reference |
| 2-Hydroxypyridine (B17775) | Microwave Spectroscopy | Gas Phase | Enol | ~3 kJ/mol more stable | [4] |
| 2-Hydroxypyridine | - | Water | Keto (2-pyridone) | Keq = 900 | [4] |
| 2-Hydroxypyridine | - | Cyclohexane | Both coexist | Comparable amounts | [4] |
| Schiff base of this compound | Quantum-chemical computations | Solution | Enol | More stable | [7] |
| Schiff base of this compound | X-ray crystallography | Solid State | Keto | - | [7] |
Experimental Protocols for Tautomerism Studies
The characterization of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, leading to distinct signals for each tautomer.
Protocol for ¹H NMR Analysis of Tautomeric Ratios:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature.
-
Data Analysis: Identify distinct signals corresponding to each tautomer. Integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
Quantification: Calculate the molar ratio of the tautomers from the ratio of the integrated peak areas.
Caption: Workflow for NMR-based quantification of tautomers.
Infrared (IR) and UV-Vis Spectroscopy
IR spectroscopy can distinguish between keto and enol forms by the presence of characteristic C=O stretching vibrations (typically 1650-1700 cm⁻¹) for the keto tautomer and O-H stretching vibrations (around 3200-3600 cm⁻¹) for the enol tautomer. UV-Vis spectroscopy is also used, as the different conjugated systems of the tautomers result in distinct absorption maxima.[1][8]
Protocol for IR Spectroscopic Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (for solution-phase analysis).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational bands for the C=O and O-H functional groups to determine the predominant tautomeric form.
Computational Chemistry
Density Functional Theory (DFT) and ab initio methods are widely used to calculate the relative energies of tautomers and the energy barriers for their interconversion.[3][4]
Typical Computational Workflow:
-
Structure Optimization: Build the 3D structures of all possible tautomers and optimize their geometries using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM).
Caption: A typical workflow for computational analysis of tautomerism.
Implications for Drug Development
The tautomeric state of a drug molecule can significantly impact its:
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, leading to different binding affinities for a biological target.
-
Solubility and Permeability: The polarity and hydrogen bonding capacity of a molecule, which are influenced by its tautomeric form, affect its solubility and ability to cross biological membranes.
-
Metabolism: The metabolic fate of a drug can be dependent on the predominant tautomer, as different forms may be recognized and processed differently by metabolic enzymes.
Therefore, a comprehensive characterization of the tautomeric behavior of this compound derivatives is a critical step in the drug discovery and development process.
Conclusion
The tautomerism of this compound and its derivatives is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A combination of advanced spectroscopic techniques and computational modeling is essential for a complete understanding of the tautomeric equilibria. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals in the rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide serve as a foundational resource for researchers working with this important class of heterocyclic compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Supramolecular stabilization of metastable tautomers in solution and the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Mechanisms of Action of 2-Amino-3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-hydroxypyridine, a heterocyclic aromatic compound, is a molecule of significant interest in both industrial and biomedical research. While primarily utilized as a precursor in the synthesis of oxidative hair dyes and as an intermediate in the pharmaceutical industry, emerging evidence suggests its potential to interact with and modulate key biological pathways. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound in biological systems, drawing upon its structural similarities to known bioactive molecules and the activities of related pyridine (B92270) derivatives. The primary focus is on its potential roles as an inhibitor of prolyl 4-hydroxylase, a modulator of Hypoxia-Inducible Factor-1α (HIF-1α) stabilization, an inhibitor of the NF-κB signaling pathway, and a potential inhibitor of DNA-dependent protein kinase (DNA-PK). This document also details relevant experimental protocols to facilitate further investigation into these mechanisms and presents available quantitative data for related compounds to guide future research.
Introduction
This compound is a pyridine derivative with amino and hydroxyl functional groups. Its chemical structure shares similarities with endogenous signaling molecules and known enzyme inhibitors, suggesting a potential for biological activity. Notably, its structural resemblance to mimosine, a natural amino acid known to chelate metal ions and inhibit metalloenzymes, provides a strong rationale for investigating its effects on similar biological targets.[1][2][3] This guide will explore the most probable mechanisms of action of this compound, focusing on pathways that are known to be modulated by analogous compounds.
Potential Mechanisms of Action
Inhibition of Prolyl 4-Hydroxylase and Stabilization of HIF-1α
A primary hypothesized mechanism of action for this compound is the inhibition of prolyl 4-hydroxylases (P4Hs).[4][5] P4Hs are a family of non-heme iron-containing dioxygenases that play a critical role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[6] Under normoxic conditions, P4Hs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[7]
The structural similarity of this compound to mimosine, a known inhibitor of P4Hs, suggests that it may act as a competitive inhibitor by chelating the iron (II) ion in the active site of the enzyme. By inhibiting P4H activity, this compound could prevent the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions.[8] Stabilized HIF-1α can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a wide range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[9]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[7][10] Derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of this pathway.[11] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.
This compound may inhibit the NF-κB pathway by interfering with the activity of the IKK complex or other upstream signaling components. By preventing the degradation of IκBα, it would sequester NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[12] Several pyridine-based compounds have been identified as inhibitors of DNA-PK.[10] Given its pyridine core, this compound could potentially act as a DNA-PK inhibitor. By binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), it may prevent the phosphorylation of downstream targets, thereby impairing the repair of DNA damage. This could have implications for cancer therapy, where inhibition of DNA repair pathways can sensitize tumor cells to radiation or chemotherapy.
Quantitative Data
Direct quantitative data for the inhibition of biological targets by this compound is currently limited in the public domain. However, data for structurally related pyridine derivatives and mimosine can provide valuable benchmarks for future studies.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Mimosine | Tyrosinase | Enzyme Inhibition | IC50 = 31.4 µM | [3] |
| GSK1278863 (pyridine derivative) | PHD1, PHD2, PHD3 | Enzyme Inhibition | IC50 = 3.8, 3.1, 3.9 nM | [13] |
| 2-(N-substituted-3-aminopyridine) derivative (Compound 27) | DNA-PK | Kinase Assay | IC50 = 0.28 µM | [10] |
| 2-(N-substituted-3-aminopyridine) derivative (Compound 15e) | DNA-PK | Kinase Assay | IC50 = 2.5 µM | [10] |
| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivative (Compound 8) | PHD2 | Enzyme Inhibition | IC50 = 21 nM | [14][15] |
Experimental Protocols
The following protocols provide a framework for investigating the potential biological activities of this compound.
Prolyl 4-Hydroxylase (P4H) Inhibition Assay
This protocol is a general guide for an in vitro P4H inhibition assay.
Materials:
-
Recombinant human P4H
-
Peptide substrate (e.g., (Pro-Pro-Gly)10)
-
2-Oxoglutarate
-
Ascorbate
-
FeSO4
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
This compound
-
Detection reagent (e.g., based on measuring succinate (B1194679) production or hydroxyproline (B1673980) formation)
Procedure:
-
Prepare a reaction mixture containing P4H, the peptide substrate, ascorbate, and FeSO4 in the assay buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 2-oxoglutarate.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid or a specific inhibitor).
-
Measure the product formation using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.
HIF-1α Stabilization by Western Blot
This protocol describes the detection of HIF-1α protein levels in cell lysates by Western blot.[8][9][16][17][18][19][20]
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Positive control for HIF-1α stabilization (e.g., CoCl2 or a known P4H inhibitor)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound, a vehicle control, and a positive control for 4-6 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
NF-κB Luciferase Reporter Assay
This protocol outlines a method to measure the inhibition of NF-κB transcriptional activity.[7][10][17][21][22][23][24][25][26][27][28]
Materials:
-
A cell line stably expressing an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro DNA-PK Inhibition Assay
This protocol provides a general method for measuring the inhibition of DNA-PK activity.[21][29][30][31]
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK substrate (e.g., a specific peptide)
-
Activating DNA
-
ATP (containing γ-32P-ATP for radiometric assay, or for use with ADP-Glo assay)
-
Kinase reaction buffer
-
This compound
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a luminescence-based assay like ADP-Glo)
Procedure:
-
Prepare a reaction mixture containing DNA-PK, the substrate peptide, and activating DNA in the kinase reaction buffer.
-
Add varying concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture for a specified time at the desired temperature.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction.
-
Measure the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Antibacterial and Anti-inflammatory Mechanisms
While derivatives of 2-aminopyridine have shown antibacterial and anti-inflammatory properties, the precise mechanisms for this compound are not well-defined.[11][32][33] The potential antibacterial action could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.[29] Its anti-inflammatory effects are likely linked to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, as discussed earlier.[16][34][35] Further research is needed to elucidate the specific molecular targets and pathways involved in these activities.
Conclusion
This compound presents a compelling case for further investigation as a biologically active molecule. Its structural similarity to known enzyme inhibitors, particularly mimosine, strongly suggests that it may function as an inhibitor of prolyl 4-hydroxylases, leading to the stabilization of HIF-1α. Additionally, evidence from related pyridine compounds points towards potential inhibitory effects on the NF-κB signaling pathway and DNA-PK. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these hypotheses. The elucidation of the precise mechanisms of action of this compound could open up new avenues for its application in drug discovery and development, particularly in the areas of ischemia, inflammation, and oncology. Further studies, including detailed enzymatic assays, cell-based functional assays, and structural biology approaches, are warranted to fully characterize the biological activity of this intriguing molecule.
References
- 1. The Chemistry and Biological Activities of Mimosine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insecticidal and Nematicidal Activities of Novel Mimosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible Factor Prolyl 4-Hydroxylase Inhibition A TARGET FOR NEUROPROTECTION IN THE CENTRAL NERVOUS SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. promega.es [promega.es]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 26. researchgate.net [researchgate.net]
- 27. bowdish.ca [bowdish.ca]
- 28. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. promega.com [promega.com]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to 2-Amino-3-Hydroxypyridine, a crucial intermediate in the pharmaceutical and chemical industries. This document details the evolution of its synthesis, presenting key experimental protocols, comparative data, and reaction mechanisms to support research and development efforts.
Historical Context and Discovery
The synthesis of this compound has been a subject of interest for decades, primarily driven by its utility as a scaffold in medicinal chemistry. Early methods for its preparation were often characterized by harsh reaction conditions and the use of expensive starting materials. One of the foundational approaches, documented in the mid-20th century, involved the modification of existing pyridine (B92270) rings. A notable early example is the nitration of 3-hydroxypyridine (B118123) followed by the reduction of the resulting nitro group, a method described in a 1957 publication in the Journal of the Chemical Society.[1] Concurrently, the application of the Chichibabin reaction, first reported in 1914, to 3-hydroxypyridine provided another direct, albeit often low-yielding, route to this aminopyridine derivative. These initial syntheses laid the groundwork for the development of more efficient and scalable methods in the subsequent years.
Major Synthetic Strategies
The synthesis of this compound has evolved significantly, with modern methods focusing on improved yields, cost-effectiveness, and greener reaction profiles. The core synthetic strategies can be broadly categorized based on their starting materials.
Synthesis from 3-Hydroxypyridine Derivatives
The earliest and most direct approaches to this compound begin with the functionalization of a pre-existing 3-hydroxypyridine scaffold.
This classic two-step method involves the electrophilic nitration of 3-hydroxypyridine to introduce a nitro group at the 2-position, followed by its reduction to the desired amine.
Experimental Protocol:
-
Step 1: Nitration of 3-Hydroxypyridine
-
Dissolve 3-hydroxypyridine in concentrated sulfuric acid.
-
Slowly add anhydrous potassium nitrate (B79036) (KNO₃) in portions while maintaining a controlled temperature, typically around 40°C.
-
After the addition is complete, continue stirring for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture into water.
-
Neutralize the solution to a pH of 4.5-7.5 using a solid base like sodium bicarbonate (NaHCO₃) to precipitate the product.
-
Allow the mixture to stand, then filter and dry the solid to obtain 3-hydroxy-2-nitropyridine (B88870).
-
-
Step 2: Reduction of 3-Hydroxy-2-nitropyridine
-
Suspend the 3-hydroxy-2-nitropyridine in a suitable solvent, such as methanol (B129727).
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Carry out the hydrogenation under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and concentrate the solvent to yield this compound.
-
The Chichibabin reaction offers a direct route to aminate the pyridine ring using sodium amide.[2]
Experimental Protocol:
-
In a pressure vessel, combine 3-hydroxypyridine with sodium amide in an inert, high-boiling solvent such as xylene.[2]
-
Heat the mixture under pressure at a temperature range of 145-160°C for several hours.[3] The evolution of hydrogen gas indicates the progress of the reaction.[3]
-
After cooling, carefully hydrolyze the reaction mixture with water.
-
Separate the aqueous phase and neutralize it to a pH of 7.0.
-
Extract the product with an organic solvent.
-
Purify the product by distillation or recrystallization.[3]
Synthesis from Furan Derivatives
More contemporary and economically viable methods utilize readily available furan-based starting materials, which undergo ring transformation to form the pyridine nucleus.
This process involves the reaction of esters or amides of furan-2-carboxylic acid with ammonia (B1221849) at high temperatures and pressures.[4]
Experimental Protocol:
-
In a high-pressure autoclave, charge a furan-2-carboxylic acid derivative (e.g., furan-2-carboxylic acid amide), an acid catalyst (e.g., ammonium (B1175870) chloride), a high-boiling amide-containing solvent (e.g., hexametapol), and a significant excess of ammonia.[4]
-
Heat the sealed autoclave to a temperature between 200°C and 260°C for several hours (e.g., 4.5 hours).[4]
-
After cooling, the crude product is obtained.
-
For purification, adjust the pH of the reaction mixture to acidic (pH 1-2) and wash with an organic solvent.
-
Then, adjust the pH to 7 and extract the product with an ether.[4]
-
Further purification can be achieved by sublimation or chromatography.[4]
A highly efficient and cost-effective modern approach starts with furfural (B47365), a biomass-derived chemical.[5]
Experimental Protocol:
-
Step 1: Ring-Opening of Furfural
-
Step 2: Reaction with Ammonium Sulfamate (B1201201)
-
Step 3: Hydrolysis
-
Step 4: Purification
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methods described.
Table 1: Comparison of Yields for this compound Synthesis
| Starting Material | Synthetic Method | Reported Yield | Reference |
| 3-Hydroxypyridine | Chichibabin Amination | 62.9% (based on recovered starting material) | [3] |
| Furan-2-carboxylic acid methyl ester | Reaction with Ammonia | ~50% (crude), 48% (pure) | [4] |
| Furan-2-carboxylic acid ethyl ester | Reaction with Ammonia | ~50% (crude), 52% (pure) | [4] |
| Furan-2-carboxylic acid amide | Reaction with Ammonia | ~60% (crude), 60% (pure) | [4] |
| Furfural | Ring Transformation | >75% (crude), ≥70% (pure) | [5] |
Reaction Mechanisms and Logical Workflows
Understanding the underlying chemical transformations is critical for optimizing reaction conditions and exploring novel synthetic pathways.
Chichibabin Reaction Mechanism
The Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism.
Caption: Mechanism of the Chichibabin amination of 3-hydroxypyridine.
Synthetic Workflow from Furfural
The multi-step synthesis from furfural represents a significant advancement in the production of this compound.
Caption: Experimental workflow for the synthesis of this compound from furfural.
Logical Relationship of Synthetic Strategies
The various synthetic routes to this compound can be understood as an evolution from modifying existing pyridine rings to constructing the ring from acyclic or different heterocyclic precursors.
Caption: Logical overview of the main synthetic approaches to this compound.
Biological Significance and Applications
While this compound is not known to be directly involved in specific signaling pathways as an endogenous molecule, its importance lies in its role as a versatile building block for the synthesis of a wide range of biologically active compounds.[3] It is a key precursor in the development of pharmaceuticals, including anti-inflammatory agents and analgesics.[7] Its derivatives have been investigated for their potential as DNA-PK inhibitors and for their antibacterial properties. Furthermore, this compound is utilized in the cosmetics industry as a coupler in oxidative hair dyes and in materials science for the development of novel polymers with unique optical properties. The reactivity of its amino and hydroxyl groups allows for a variety of chemical modifications, making it a valuable starting material for combinatorial chemistry and drug discovery programs.
Conclusion
The synthesis of this compound has progressed from classical pyridine functionalization methods to more sophisticated and sustainable ring-transformation strategies. The modern approaches, particularly those utilizing furfural, offer significant advantages in terms of yield, cost, and environmental impact. This guide provides a detailed technical overview to aid researchers and professionals in understanding the history, key methodologies, and practical considerations for the synthesis of this important chemical intermediate. The provided experimental protocols and comparative data serve as a valuable resource for laboratory-scale synthesis and process development.
References
- 1. 929. Oxazolopyridines and oxazoloquinolines. Part II. Synthesis of 2′-hydroxyoxazolo(4′ : 5′-2 : 3)pyridine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 5. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-氨基-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
The Versatile Scaffold: An In-Depth Technical Guide to 2-Amino-3-Hydroxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives have led to the development of numerous therapeutic agents. Among these, 2-Amino-3-Hydroxypyridine stands out as a versatile building block, offering a unique combination of hydrogen bond donors and acceptors, and multiple points for chemical modification. This technical guide explores the significant potential of the this compound core in the design and discovery of novel drugs across various therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases.
Core Properties and Synthesis
This compound is a grayish-white to brown powder with a melting point of 168-172 °C.[1] It is a stable, bifunctional molecule containing a nucleophilic amino group and a phenolic hydroxyl group, which allows for a wide range of chemical transformations.[2] Its unique electronic and structural features make it a valuable starting material for creating diverse chemical libraries for drug screening.
The synthesis of the this compound core can be achieved through several routes. One common method involves the reaction of furan-2-carboxylic acid derivatives with ammonia (B1221849) at high temperatures and pressures.[3] Another approach utilizes the Hofmann rearrangement of 3-hydroxypicolinamide. More recent and efficient methods involve a one-pot, four-component reaction of aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297), which can be catalyzed by various agents, including zinc zirconium phosphate (B84403) nanoparticles or even under solvent-free microwave irradiation.[4][5]
Applications in Anticancer Drug Discovery
The this compound scaffold is a prominent feature in a variety of anticancer agents, primarily due to its ability to interact with key enzymatic targets in cancer signaling pathways.
DNA-PK Inhibitors
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major DNA repair mechanism.[6][7] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. Several potent DNA-PK inhibitors have been developed incorporating the this compound moiety. For instance, 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines have shown high to moderate DNA-PK inhibitory activity.[2][8] Compound 27 from this class exhibited a DNA-PK IC50 of 0.28 µM.[8]
Kinase Inhibitors
The 2-aminopyridine (B139424) scaffold is a well-established kinase hinge-binder, and derivatives of this compound have been explored as inhibitors of various kinases implicated in cancer. For example, 3,5-diaryl-2-aminopyridine derivatives have been developed as potent and selective inhibitors of ALK2 kinase.[9] Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from 2-amino-3-cyanopyridines, have shown inhibitory activity against a range of tyrosine kinases.[10]
STAT3 Pathway Inhibitors
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[11][12] 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and shown to inhibit the STAT3 signaling pathway. Compound 3n from a series of cyanopyridines demonstrated potent anticancer activity against HCT-116, Hela, and A375 cells with IC50 values of 10.50 µM, 14.27 µM, and 4.61 µM, respectively, by inhibiting the phosphorylation of STAT3.[13]
Neuroprotective Applications
Derivatives of 3-hydroxypyridine (B118123) have demonstrated significant neuroprotective effects, suggesting the potential of the this compound scaffold in the treatment of neurodegenerative diseases.
Ischemic Stroke
In experimental models of intracerebral hemorrhage, 3-hydroxypyridine derivatives have been shown to improve survival rates and reduce pathological signs.[5][14] These compounds are believed to exert their neuroprotective effects through antioxidant, antihypoxic, and anti-apoptotic mechanisms.[15] For instance, the compound 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) has been shown to suppress cortical cell death in models of glutamate (B1630785) excitotoxicity and oxygen-glucose deprivation.[4][16]
Alzheimer's Disease
The accumulation of amyloid-β (Aβ) plaques and neuroinflammation are key pathological features of Alzheimer's disease. Pyridine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[17] The this compound scaffold can serve as a basis for the design of multi-target-directed ligands that can, for example, chelate metal ions involved in Aβ aggregation and modulate neuroinflammatory pathways.
Anti-inflammatory Potential
The this compound scaffold has also been utilized in the development of anti-inflammatory agents. Derivatives have been shown to inhibit key inflammatory mediators.
Data Presentation
| Compound Class | Target | Specific Compound/Derivative | IC50/Activity | Therapeutic Area |
| 2-(N-substituted-3-aminopyridine)-1,3-benzoxazines | DNA-PK | Compound 27 | 0.28 µM | Anticancer |
| 2-amino-3-cyanopyridines | STAT3 Phosphorylation | Compound 3n | HCT-116: 10.50 µM, Hela: 14.27 µM, A375: 4.61 µM | Anticancer |
| 2-amino-3-cyanopyridines | PIM-1 Kinase | Compound 4k | 21.2 nM | Anticancer |
| 2-amino-3-cyanopyridines | PIM-1 Kinase | Compound 7b | 18.9 nM | Anticancer |
| 2-amino-3-cyanopyridines | Anticancer | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | A549: 10 nM, HT-29: 0.33 nM, SMMC-7721: 0.25 nM | Anticancer |
| 3-Hydroxypyridine derivatives | Neuroprotection | 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) | Dose-dependent suppression of cortical cell death | Neuroprotection |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives
A mixture of an aromatic aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol) is stirred in ethanol (B145695) (10 mL). The reaction mixture is refluxed for 2-8 hours and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the desired 2-amino-3-cyanopyridine derivative.[18]
In Vitro DNA-PK Kinase Inhibition Assay
The inhibitory activity of compounds against DNA-PK can be determined using a radiometric assay. The reaction mixture contains DNA-PK enzyme, a biotinylated peptide substrate, and [γ-32P]ATP in a kinase buffer. The reaction is initiated by the addition of the ATP solution and incubated at 30°C. The reaction is then stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate. The amount of incorporated radioactivity is measured using a scintillation counter. IC50 values are calculated by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.[6][14]
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a wide range of biologically active molecules targeting diverse therapeutic areas. The continued exploration of this privileged scaffold, coupled with rational drug design and advanced synthetic methodologies, holds significant promise for the discovery of novel and effective therapies for cancer, neurodegenerative diseases, and inflammatory conditions. This guide provides a comprehensive overview for researchers and drug development professionals to leverage the full potential of the this compound core in their future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 16867-03-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oiccpress.com [oiccpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Modulation by astrocytes of microglial cell-mediated neuroinflammation: effect on the activation of microglial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
The Versatile Precursor: A Technical Guide to 2-Amino-3-Hydroxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-hydroxypyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile precursor in modern organic synthesis. Its unique arrangement of a pyridine (B92270) ring substituted with both an amino and a hydroxyl group at adjacent positions imparts a distinct reactivity profile, making it an attractive starting material for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of biologically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Reactivity
This compound is a grayish-white to brown powder with a melting point in the range of 170-174°C.[1] It is sparingly soluble in water but shows good solubility in polar organic solvents like alcohols and dimethyl sulfoxide (B87167) (DMSO).[2] The molecule possesses both a nucleophilic amino group and a phenolic hydroxyl group, making it amenable to a variety of chemical transformations. The pyridine ring itself can also participate in reactions, although the electron-donating nature of the substituents influences its reactivity.
The amino and hydroxyl groups can act as nucleophiles in substitution reactions.[2] Furthermore, the presence of these two adjacent functional groups allows for the construction of fused heterocyclic systems through cyclocondensation reactions.
Synthesis of this compound
Several synthetic routes to this compound have been developed, with notable methods starting from readily available precursors like furfural (B47365) and furan-2-carboxylic acid derivatives.
Synthesis from Furfural
A cost-effective and high-yielding method for the preparation of this compound utilizes furfural as the starting material.[1][3][4] The process involves a ring-opening reaction of furfural, followed by reaction with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis under alkaline conditions.[1][3][4] This method is reported to produce brown this compound with a yield of over 75% and a purity of approximately 96%.[1][3] Further purification can be achieved to obtain a white solid with a purity exceeding 99%.[1]
Table 1: Summary of Synthesis from Furfural
| Step | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1. Ring Opening & Reaction with Ammonium Sulfamate | Furfural, Chlorine or Bromine in water, Ammonium Sulfamate solution | This compound sulfonate | - | - | [1][3][4] |
| 2. Hydrolysis | Alkaline conditions | Brown this compound | >75% | ~96% | [1][3][4] |
| 3. Purification | Recrystallization from Dimethylformamide and Methanol (B129727) | White this compound | >70% | >99% | [1] |
Synthesis from Furan-2-Carboxylic Acid Derivatives
Another established route involves the reaction of furan-2-carboxylic acid derivatives (such as esters or amides) with ammonia (B1221849) at high temperatures and pressures in the presence of an acid catalyst and a solvent containing amide groups.[5]
Table 2: Synthesis from Furan-2-Carboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Crude Yield | Purified Yield | Reference |
| Furan-2-carboxylic acid methyl ester | Ammonia, Ammonium bromide, Hexametapol, 230°C, 9 hours | 50 ± 5% | 48% | [5] |
| Furan-2-carboxylic acid ethyl ester | Ammonia, Ammonium chloride, Hexametapol, 230°C, 10 hours | 50 ± 5% | - | [5] |
| Furan-2-carboxylic acid amide | Ammonia, Ammonium chloride, Hexametapol, 230°C, 4.5 hours | 60 ± 5% | 60% | [5] |
Key Reactions and Applications in Organic Synthesis
The unique structural features of this compound make it a versatile building block for the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity.
Synthesis of Pyridopyrimidines as Kinase Inhibitors
Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent inhibitory activity against various protein kinases. These enzymes play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This compound serves as a key precursor for the synthesis of pyridopyrimidine scaffolds.
The synthesis typically involves the cyclocondensation of this compound with a suitable three-carbon building block. For instance, reaction with dicyandiamide (B1669379) or other activated nitriles can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines. Further functionalization of the pyridopyrimidine core allows for the generation of libraries of compounds for screening against various kinase targets.
Derivatives of pyridopyrimidines have shown inhibitory activity against several important kinases, including:
-
PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation and are attractive targets for cancer therapy.[6][7][8][9][10][11][12][13][14][15]
-
PI3K/mTOR Pathway: This signaling pathway is frequently overactive in cancer, and its inhibition is a validated therapeutic strategy.[2][3][16][17][18]
Experimental Protocol: General Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold
A mixture of this compound (1.0 eq.) and a β-ketoester such as ethyl acetoacetate (B1235776) (1.1 eq.) in a high-boiling solvent like diphenyl ether is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexanes), and purified by recrystallization or column chromatography to afford the corresponding pyrido[2,3-d]pyrimidinone derivative.
Workflow for the Synthesis of Bioactive Pyridopyrimidines
Caption: Synthetic workflow for developing pyridopyrimidine-based kinase inhibitors.
PIM-1 Kinase Signaling Pathway and Inhibition
Caption: Inhibition of the PIM-1 kinase signaling pathway by pyridopyrimidine derivatives.
PI3K/mTOR Signaling Pathway and Inhibition
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
Synthesis of Ghrelin Receptor Agonists
While a direct, documented synthetic route from this compound to the ghrelin receptor agonist Ulimorelin was not identified in the reviewed literature, the core structures of many bioactive small molecules share similarities with derivatives accessible from this precursor. Ghrelin receptor agonists are of therapeutic interest for conditions such as gastroparesis and postoperative ileus.[19] The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple downstream signaling cascades.
Ghrelin Receptor Signaling Pathway
Caption: Simplified Gαq-mediated signaling pathway of the ghrelin receptor.
Other Important Reactions
-
N- and O-Alkylation: The amino and hydroxyl groups can be selectively alkylated to introduce various substituents, further diversifying the range of accessible derivatives.
-
Condensation Reactions: Reaction with 1,3-dicarbonyl compounds, such as diethyl malonate and ethyl cyanoacetate, can lead to the formation of various fused heterocyclic systems.[20][21][22][23]
-
Pictet-Spengler Reaction: While not explicitly documented for this compound, related β-arylethylamines undergo this reaction to form tetrahydroisoquinoline derivatives, suggesting a potential synthetic avenue for this precursor as well.[24]
Detailed Experimental Protocols
Preparation of this compound from Furfural
Materials:
-
Furfural
-
Deionized water
-
Chlorine gas
-
Ammonium sulfamate solution
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
Step 1: Ring Opening and Reaction with Ammonium Sulfamate
-
In a suitable reaction vessel, charge deionized water and furfural (e.g., 350g water and 20g furfural).
-
Cool the mixture to 0°C with stirring.
-
Introduce chlorine gas at a controlled rate (e.g., 2.5-3 g/10 min) while maintaining the temperature between 0-10°C. Periodically add more furfural as the reaction progresses.
-
After the ring-opening reaction is complete, transfer the mixture to a second vessel and cool to 0°C.
-
Adjust the pH of the mixture to 1.5-2 by the dropwise addition of a sodium hydroxide solution, maintaining the temperature between 0-10°C.
-
Add the ammonium sulfamate solution and stir for the prescribed time to form this compound sulfonate.
Step 2: Hydrolysis
-
Dissolve the this compound sulfonate in water.
-
Heat the solution to 80-90°C for 25-40 minutes.[1]
-
Adjust the pH to 8-9 with a sodium hydroxide solution.
-
Cool the mixture to 35-40°C and stir for 0.5-1.5 hours.[1]
-
Filter the resulting precipitate and dry to obtain brown this compound.
Step 3: Purification
-
Dissolve the brown this compound in DMF (e.g., 45g in 200ml) and heat to approximately 100°C for 30 minutes.
-
Perform a hot filtration and rapidly cool the filtrate to -5°C to precipitate a white solid.
-
Collect the white solid by filtration.
-
Reflux the white solid in methanol for 1 hour, then cool to -5°C.
-
Filter and dry the solid to obtain pure, white this compound.
Synthesis of this compound from Furan-2-carboxylic Acid Methyl Ester
Materials:
-
Furan-2-carboxylic acid methyl ester
-
Ammonium bromide
-
Hexametapol
-
Ammonia
-
3N Sulfuric acid
-
10% Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a 300 ml autoclave, combine 37.8 g (0.3 mole) of furan-2-carboxylic acid methyl ester, 3.0 g of ammonium bromide, 60 ml of hexametapol, and 51 g (3.0 moles) of ammonia.[5]
-
Heat the sealed autoclave to 230°C for 9 hours.[5]
-
After cooling to room temperature, adjust the pH of the reaction mixture to 1-2 with 3N sulfuric acid.
-
Wash the acidic solution repeatedly with methylene (B1212753) chloride.
-
Adjust the pH of the aqueous layer to 7 with 10% sodium hydroxide solution.
-
Continuously extract the aqueous layer with diethyl ether.
-
Concentrate the ether extracts under reduced pressure.
-
Sublimate the residue to yield pure this compound.
Conclusion
This compound is a precursor of significant value in organic synthesis, offering a gateway to a wide range of heterocyclic structures. Its application in the synthesis of biologically active molecules, particularly kinase inhibitors, highlights its importance in drug discovery and development. The synthetic methods and reaction protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecular architectures with important therapeutic applications.
References
- 1. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 11. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Synthesis and Evaluation of Novel Inhibitors of Pim-1 [research.amanote.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Reactions With 2-Amino-3,5-Dicyanopyridines – Oriental Journal of Chemistry [orientjchem.org]
- 23. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-Hydroxypyridine
This guide provides comprehensive safety and handling information for 2-Amino-3-Hydroxypyridine, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, emergency procedures, and toxicological data associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed or in contact with skin, causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[3][4] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |
| Hazardous to the aquatic environment - Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[4] |
Pictograms:
GHS06 (Skull and crossbones), GHS08 (Health Hazard), GHS09 (Environment)[4]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Grey-beige-brown powder[4] |
| CAS Number | 16867-03-1[2] |
| Molecular Formula | C5H6N2O[1] |
| Boiling Point | Decomposes at approximately 298°C[4] |
| Flash Point | 203.5°C[4] |
| Vapor Pressure | 0.007 Pa at 20°C; 0.28 Pa at 50°C[4] |
| Solubility | Slightly soluble in water[4] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use only in a well-ventilated area or under a laboratory hood.[1][4]
-
Do not eat, drink, or smoke when using this product.[2][3][4]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Avoid formation of dust and aerosols.[5]
-
Keep away from heat, sparks, and open flames.[4]
-
Take precautionary measures against electrostatic discharge.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., PVC, rubber).[1] Wear suitable protective clothing, including a lab coat and safety footwear.[1][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for particles and organic gases and vapors. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][5] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3] Rinse mouth with water.[3][5] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] Lay the patient down and keep them warm and rested.[1][3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[2] |
| Skin Contact | IF ON SKIN: Immediately remove all contaminated clothing.[1] Wash off immediately with plenty of soap and water.[2] Flush skin and hair with running water.[1][3] Seek medical attention if irritation occurs or persists.[1][3] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][3] Seek immediate medical attention.[2][3] |
Accidental Release and Firefighting Measures
-
Minor Spills: Remove all ignition sources.[1][3] Clean up spills immediately.[1][3] Use dry clean-up procedures and avoid generating dust.[1][3] Place in a suitable, labeled container for disposal.[1][3]
-
Major Spills: Clear the area of personnel and move upwind.[1][3] Alert emergency responders.[1][3] Wear full body protective clothing with breathing apparatus.[1] Prevent spillage from entering drains or water courses.[1][3] Contain the spill with sand, earth, or vermiculite.[3][4]
-
Suitable Extinguishing Media: Use foam, dry chemical powder, carbon dioxide (CO2), or water spray (for large fires only).[1][2]
-
Specific Hazards: The substance is a combustible solid but propagates flame with difficulty.[1] Dust may form an explosive mixture with air.[1] May emit poisonous fumes in a fire.[3]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Toxicological Information
This section summarizes the known toxicological data for this compound.
Table 5: Acute Toxicity Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 500 mg/kg body weight (in propylene (B89431) glycol) | [6][7] |
| LD50 | Rat | Oral | 262.09 mg/kg (Predicted) | [4] |
| LD50 | Mouse | Oral | >50-200 mg/kg | [4] |
| NOAEL (90-day study) | Rat | Oral | 30 mg/kg body weight/day (in deionized water) | [7] |
| EC50 (48h) | Daphnia magna | Aquatic | 24.6 mg/L | [4] |
An acute oral toxicity study of this compound in propylene glycol was conducted on Wistar rats.[6][7]
-
Objective: To determine the median lethal dose (LD50) of the substance.
-
Methodology:
-
Animals were divided into dose groups. For example, one study involved male and female rats receiving a single gavage dose of 300 mg/kg, and another group of females receiving 1000 mg/kg.[6]
-
The test substance was administered orally.
-
Animals were observed daily for 14 days for clinical signs of toxicity and mortality.[6]
-
-
Observations: At 1000 mg/kg, all animals died shortly after dosing.[6] Clinical signs included tremor, cramped and hunched posture, abnormal gait, salivation, and chromodacryorrhea.[6] At 300 mg/kg, one female rat died.[6]
Chronic Health Effects:
-
Prolonged or repeated exposure may cause cumulative health effects.[1]
-
There is some evidence from animal studies of potential developmental toxicity (teratogenesis).[1]
-
Data from experimental studies suggest that pyridines may be a potential cause of cancer in humans, though there is insufficient data to classify this compound specifically.[1]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5] Do not allow the chemical to enter drains or the environment.[4][5]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and consult with a qualified safety professional.
References
Methodological & Application
Synthesis of 2-Amino-3-Hydroxypyridine from Furfural: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive protocol for the synthesis of 2-amino-3-hydroxypyridine from the bio-renewable starting material, furfural (B47365). This multi-step synthesis involves the oxidative ring-opening of furfural, followed by cyclization with an ammonia (B1221849) source and subsequent hydrolysis. The protocol details the experimental procedures, including reaction conditions, necessary reagents, and purification methods. Quantitative data from representative syntheses are summarized, and a workflow diagram is provided for clarity. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This compound is a valuable intermediate in the pharmaceutical industry and a precursor for various chemical products, including hair dyes.[1]
Introduction
This compound is a key heterocyclic building block in the synthesis of a variety of chemical entities. Its synthesis from furfural, a readily available and cost-effective starting material derived from biomass, presents an economical and sustainable alternative to traditional synthetic routes.[2][3] The described method proceeds through the formation of an intermediate sulfonate, which is then hydrolyzed to yield the target compound.[2] This process has been shown to produce high yields of high-purity this compound.[2]
Overall Reaction Scheme
The synthesis of this compound from furfural can be summarized in the following three main stages:
-
Ring-Opening of Furfural: The furan (B31954) ring of furfural is opened via oxidation with a halogen, such as chlorine or bromine, in an aqueous solution.[2][3][4]
-
Formation of this compound Sulfonate: The ring-opened intermediate is then reacted with an ammonium (B1175870) sulfamate (B1201201) solution to form a sulfonate salt of this compound.[2][4]
-
Hydrolysis and Purification: The sulfonate intermediate is hydrolyzed under basic conditions to yield crude this compound, which is subsequently purified to obtain the final product.[2][4]
Experimental Protocol
This protocol is a synthesized procedure based on multiple reported examples.[2][4]
Materials and Reagents
-
Furfural (C₅H₄O₂)
-
Chlorine gas (Cl₂) or Bromine (Br₂)
-
Ammonium sulfamate (H₆N₂O₃S)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Dimethylformamide (DMF)
-
Methanol (CH₃OH)
-
Deionized water
-
Ice
Equipment
-
Jacketed reaction vessels
-
Stirring apparatus
-
Gas inlet tube
-
pH meter
-
Cooling system (ice-salt bath)
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis of Brown this compound (Crude)
Step 1: Ring-Opening of Furfural
-
In a suitable reaction vessel, combine 350 g of deionized water and 20 g of furfural.
-
Cool the mixture to 0°C with continuous stirring.
-
Introduce chlorine gas at a rate of 2.5-3 g every 10 minutes, ensuring the reaction temperature is maintained between 0-10°C.[4]
-
After the initial introduction of chlorine, add 10 g of furfural every 20 minutes for a total of three additions.
-
Continue the introduction of chlorine gas until a total of approximately 37 g has been added.[4]
Step 2: Formation of this compound Sulfonate
-
Transfer the resulting mixed liquid from Step 1 to a second reaction vessel and cool to 0°C.
-
Prepare an ammonium sulfamate solution by diluting 66 g of 28% aqueous ammonia with water and adding sulfamic acid in portions while stirring to maintain a pH of 1.5-2.[2]
-
Add the ammonium sulfamate solution to the reaction mixture.
Step 3: Hydrolysis to Crude this compound
-
Dissolve the this compound sulfonate intermediate in water.
-
Heat the solution to 80-90°C and maintain this temperature for 25-40 minutes.[2]
-
Adjust the pH of the solution to 8-9 by adding a liquid alkali, such as sodium hydroxide solution.[2]
-
Cool the mixture to 35-40°C and stir for 0.5-1.5 hours to precipitate the crude product.[2]
-
Filter the resulting brown solid and wash with cold water. Dry the solid to obtain crude brown this compound.
Purification of this compound
-
In a reaction vessel, add 45 g of the crude brown this compound to 200 ml of dimethylformamide (DMF).[4]
-
Heat the mixture to 100°C ± 2°C for 30 minutes.[4]
-
Filter the hot solution to remove any insoluble impurities.
-
Rapidly cool the filtrate to -5°C using an ice-salt bath to crystallize the product.
-
Filter the white solid and wash with a small amount of cold DMF.
-
Transfer the white solid to a clean reaction vessel and add 200 ml of methanol.
-
Heat the mixture to reflux for 1 hour.[4]
-
Cool the mixture to -5°C, filter the purified white solid, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis and purification of this compound.
| Parameter | Crude Product | Purified Product | Reference |
| Appearance | Brown Solid | White Solid | [2][4] |
| Yield (based on furfural) | > 75% | ≥ 70% | [2][4] |
| Purity | ~96% | > 99% | [2] |
| Melting Point | Not Reported | 172-174°C | [2] |
Experimental Workflow and Logic Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound from furfural.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This synthesis involves the use of hazardous materials, including chlorine/bromine gas and corrosive bases. All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Care should be taken when handling chlorine/bromine gas, as it is highly toxic and corrosive.
-
Reactions involving heating should be carefully monitored.
Conclusion
The protocol described provides a detailed and reliable method for the synthesis of high-purity this compound from furfural. The use of a bio-renewable starting material and the high yields achieved make this an attractive method for both academic research and industrial applications. The provided workflow and quantitative data offer a clear guide for the successful execution of this synthesis.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. This compound | 16867-03-1 | Benchchem [benchchem.com]
- 4. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Hydroxy-3-Nitropyridine to 2-Amino-3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-hydroxypyridine is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex molecules. Its unique structure, featuring both an amino and a hydroxyl group on a pyridine (B92270) ring, provides a versatile scaffold for the development of novel therapeutic agents and other functional materials. The catalytic hydrogenation of 2-hydroxy-3-nitropyridine (B160883) offers a robust and efficient pathway to this important building block. This application note provides a detailed protocol for this transformation, focusing on the use of palladium on carbon (Pd/C) as a catalyst.
The reduction of a nitro group to an amine via catalytic hydrogenation is a widely utilized and environmentally friendly method in organic synthesis. For the conversion of 2-hydroxy-3-nitropyridine, this approach has been reported to be highly effective, with yields reaching as high as 89%.[1] This method avoids the use of harsh or stoichiometric reducing agents, often resulting in cleaner reaction profiles and simpler product isolation.
Materials and Methods
Materials
-
2-Hydroxy-3-nitropyridine
-
10% Palladium on carbon (Pd/C), 50% wet with water
-
Methanol (B129727) (MeOH), ACS grade
-
Ethyl acetate (B1210297) (EtOAc), ACS grade
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol details the reduction of 2-hydroxy-3-nitropyridine to this compound using a standard catalytic hydrogenation setup.
1. Reaction Setup:
-
In a round-bottom flask or a pressure-rated hydrogenation vessel of appropriate size, add 2-hydroxy-3-nitropyridine.
-
Add methanol as the solvent. A typical concentration is in the range of 5-10% (w/v) of the substrate in the solvent.
-
Add a magnetic stir bar to the flask.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-10 mol% relative to the 2-hydroxy-3-nitropyridine.
2. Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system by evacuating the atmosphere and refilling with nitrogen gas. Repeat this cycle 3-5 times to ensure the removal of oxygen.
-
Following the nitrogen purge, evacuate the vessel and introduce hydrogen gas. Repeat this evacuation-refill cycle with hydrogen 3-5 times.
-
Pressurize the vessel with hydrogen gas to the desired pressure, typically between 1 and 4 atmospheres. For a laboratory-scale reaction, a hydrogen-filled balloon can also be used to maintain a positive pressure of hydrogen.
-
Begin vigorous stirring of the reaction mixture.
-
The reaction is typically conducted at room temperature, but gentle heating (up to 50°C) can be applied if the reaction is sluggish.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the uptake of hydrogen gas.
3. Work-up and Product Isolation:
-
Upon completion of the reaction (as indicated by the cessation of hydrogen uptake or TLC analysis), carefully vent the excess hydrogen gas from the reaction vessel.
-
Purge the system with nitrogen gas to ensure a safe, inert atmosphere.
-
Prepare a small pad of diatomaceous earth in a Büchner funnel.
-
Carefully filter the reaction mixture through the pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) or by column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of 2-hydroxy-3-nitropyridine, based on established methodologies for analogous compounds.
| Parameter | Condition/Value | Reference |
| Substrate | 2-Hydroxy-3-nitropyridine | N/A |
| Catalyst | 10% Pd/C | [2][3] |
| Catalyst Loading | 5-10 mol% | [2] |
| Solvent | Methanol (MeOH) | [1][3] |
| Hydrogen Pressure | 1-4 atm | [2] |
| Temperature | Room Temperature to 50°C | [2] |
| Reaction Time | 2-24 hours (monitor by TLC) | [2] |
| Expected Yield | Up to 89% | [1] |
Visualizations
The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.
Caption: Experimental workflow for the catalytic hydrogenation.
Results and Discussion
The catalytic hydrogenation of 2-hydroxy-3-nitropyridine using palladium on carbon is an efficient and high-yielding method for the synthesis of this compound. The reaction proceeds under relatively mild conditions, typically at room temperature and low hydrogen pressure, making it a practical and accessible method for many research laboratories.
The choice of solvent is important, with polar protic solvents like methanol being commonly employed due to their ability to dissolve the starting material and facilitate the interaction with the solid catalyst. The catalyst loading can be optimized, but a range of 5-10 mol% is generally sufficient to achieve a reasonable reaction rate without being cost-prohibitive.
Reaction monitoring is crucial to determine the endpoint of the hydrogenation and to prevent over-reduction or side reactions. TLC is a simple and effective method for this purpose. The work-up procedure is straightforward, with the primary challenge being the safe handling of the potentially pyrophoric Pd/C catalyst. Ensuring the catalyst remains wet during filtration is a key safety precaution.
The final product, this compound, is a stable solid that can be purified by standard techniques such as recrystallization. The high purity of the product obtained through this method makes it suitable for direct use in subsequent synthetic steps in drug discovery and development pipelines.
Conclusion
This application note provides a comprehensive and detailed protocol for the catalytic hydrogenation of 2-hydroxy-3-nitropyridine to this compound. The use of palladium on carbon as a catalyst offers a reliable, efficient, and scalable method for the synthesis of this important pharmaceutical intermediate. The provided experimental details, data summary, and workflow visualization are intended to assist researchers and scientists in the successful implementation of this valuable synthetic transformation.
References
detailed experimental procedure for Chichibabin amination of 3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the Chichibabin amination of 3-hydroxypyridine (B118123) to synthesize 2-amino-3-hydroxypyridine. The Chichibabin reaction is a classic method for the direct amination of pyridine (B92270) and its derivatives using sodium amide. This protocol is based on a documented industrial process, offering a practical guide for laboratory-scale synthesis. Included are a summary of reaction parameters, a step-by-step experimental protocol, and a workflow diagram for clarity.
Introduction
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a nucleophilic substitution reaction that installs an amino group onto a pyridine ring, typically at the 2-position.[1] The reaction proceeds via the addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻).[1] For 3-substituted pyridines, such as 3-hydroxypyridine, the amination occurs preferentially at the 2-position. The resulting product, this compound, is a valuable intermediate in the synthesis of various pharmaceuticals and other heterocyclic compounds.
Data Presentation
The following table summarizes the key quantitative data for the Chichibabin amination of 3-hydroxypyridine.
| Parameter | Value |
| Reactants | |
| 3-Hydroxypyridine | 1.0 mole |
| Sodamide (Sodium Amide) | 1.5 moles |
| Solvent | |
| 4-Picoline | 400 cc |
| Reaction Conditions | |
| Temperature | 180 °C (initial), gradually lowered to 151 °C |
| Reaction Time | 3.5 hours (after initiation) |
| Product Information | |
| Product | This compound |
| Yield (based on recovered starting material) | 62.9%[2] |
| Boiling Point | 223-228 °C at 29 mmHg[2] |
| Melting Point (recrystallized) | 162-163 °C[2] |
Experimental Protocol
This protocol details the synthesis of this compound via the Chichibabin amination of 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
Sodamide (NaNH₂)
-
4-Picoline
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Xylene
-
Autoclave with stirring and temperature control
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable autoclave, combine 1.5 moles of sodamide and 400 cc of 4-picoline. Add 1.0 mole of 3-hydroxypyridine to the mixture.
-
Reaction Execution: Seal the autoclave and begin stirring. Heat the mixture to 180 °C. The onset of the reaction is indicated by the evolution of hydrogen gas.
-
Temperature Control: Once the reaction has initiated, continue for 3.5 hours, gradually lowering the temperature to 151 °C over this period.[2]
-
Hydrolysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Cautiously hydrolyze the reaction mixture by adding 250 cc of water. The temperature during hydrolysis should be maintained around 60 °C.[2]
-
Work-up:
-
Purification:
-
Combine the 4-picoline extracts.
-
Distill the combined extracts to recover unreacted 3-hydroxypyridine and the product, this compound, which boils at 223-228 °C at 29 mmHg.[2]
-
For further purification, the solid product can be recrystallized from a methanol-xylene mixture to yield crystals with a melting point of 162-163 °C.[2]
-
Mandatory Visualization
Caption: Workflow for the Chichibabin Amination of 3-Hydroxypyridine.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Amino-3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of Schiff bases derived from 2-amino-3-hydroxypyridine. The protocols detailed herein are intended for use in a laboratory setting by trained professionals.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis. Those derived from this compound are of particular interest due to their potential as bioactive molecules, exhibiting a range of pharmacological activities including anticancer, antibacterial, and antifungal properties. The presence of the pyridine (B92270) ring and the hydroxyl group in the precursor imparts unique electronic and coordination properties to the resulting Schiff bases and their metal complexes, making them promising candidates for drug development.
This document outlines detailed protocols for the synthesis of these Schiff bases, summarizes key characterization data, and provides methodologies for evaluating their biological efficacy.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through the condensation reaction with a suitable aldehyde or ketone. The general reaction scheme is presented below:
Caption: General synthesis of Schiff bases.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound and Aldehydes
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2,4-dihydroxybenzaldehyde, salicylaldehyde)
-
Methanol (B129727) (analytical grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of methanol.
-
To this solution, add a solution of 0.01 mol of the desired aldehyde dissolved in 25 mL of methanol.
-
The resulting mixture is refluxed with continuous stirring for a period of 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base product.
-
The solid product is collected by filtration using a Büchner funnel.
-
The collected solid is washed with a small amount of cold methanol to remove any unreacted starting materials.
-
The purified Schiff base is then dried in a desiccator over anhydrous calcium chloride.
Data Presentation
Table 1: Synthesis and Characterization of this compound Schiff Bases
| Carbonyl Compound | Schiff Base Product | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (νC=N) | Key ¹H NMR Signals (δ, ppm) (CH=N) |
| 2,4-Dihydroxybenzaldehyde | 2-((2,4-dihydroxybenzylidene)amino)pyridin-3-ol | ~85 | >250 | ~1630 | ~8.5 |
| Salicylaldehyde | 2-((2-hydroxybenzylidene)amino)pyridin-3-ol | ~90 | 198-200 | ~1625 | ~8.6 |
| 2-Hydroxy-1-naphthaldehyde | 2-(((2-hydroxynaphthalen-1-yl)methylene)amino)pyridin-3-ol | - | - | ~1615 | - |
Note: Yields and melting points are approximate and can vary based on specific reaction conditions and purity.
Table 2: Anticancer Activity of this compound Schiff Base Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Cu(II) complex with Schiff base from this compound and 3-methoxysalicylaldehyde | HCT-116 | - | [1] |
| Co(II) complex with Schiff base from this compound and 3-methoxysalicylaldehyde | HCT-116 | - | [1] |
| Ni(II) complex with Schiff base from this compound and 3-methoxysalicylaldehyde | MCF-7 | - | [1] |
| Fe(II) complex with Schiff base from this compound and 3-methoxysalicylaldehyde | MCF-7 | - | [1] |
| Cd(II) complex with Schiff base from this compound and 3-methoxysalicylaldehyde | HepG-2 | - | [1] |
| Zn(II) complex with Schiff base from this compound and 3-methoxysalicylaldehyde | HepG-2 | - | [1] |
Note: Specific IC₅₀ values were not provided in the abstract, but the study indicates screening against these cell lines.
Table 3: Antimicrobial Activity of a this compound Schiff Base and its Metal Complexes
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Schiff base (from 2,4-dihydroxybenzaldehyde) | Pseudomonas aeruginosa | - |
| Schiff base (from 2,4-dihydroxybenzaldehyde) | Bacillus cereus | - |
| Schiff base (from 2,4-dihydroxybenzaldehyde) | Escherichia coli | - |
| Schiff base (from 2,4-dihydroxybenzaldehyde) | Staphylococcus aureus | - |
| Schiff base (from 2,4-dihydroxybenzaldehyde) | Fusarium oxysporum | - |
| Schiff base (from 2,4-dihydroxybenzaldehyde) | Aspergillus niger | - |
| Schiff base (from 2,4-dihydroxybenzaldehyde) | Candida albicans | - |
| Cu(II) Complex | Pseudomonas aeruginosa | - |
| Co(II) Complex | Bacillus cereus | - |
| Ni(II) Complex | Escherichia coli | - |
| Mn(II) Complex | Staphylococcus aureus | - |
| UO₂(II) Complex | Candida albicans | - |
Note: Specific MIC values were not provided in the abstract, but the study indicates evaluation against these microorganisms.[2]
Biological Evaluation Protocols
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized Schiff bases on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized Schiff base compounds
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the Schiff base compounds in the cell culture medium.
-
After 24 hours, remove the old medium and treat the cells with different concentrations of the Schiff base compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Protocol 3: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various bacterial and fungal strains.
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the Schiff base compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Mechanism of Action in Cancer Cells
Recent studies on amino acid Schiff bases suggest a potential mechanism of action involving the targeting of cellular energy metabolism.[3] This proposed pathway involves the inhibition of mitochondrial complex I, a key component of the electron transport chain, which leads to a decrease in ATP production.[3][4] This, in turn, activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial regulator of cell growth and proliferation.[3][5]
Caption: Proposed mechanism of anticancer action.
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to biological evaluation of this compound derived Schiff bases.
Caption: Workflow for Schiff base synthesis and evaluation.
References
- 1. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 2. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-3-Hydroxypyridine Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-Amino-3-Hydroxypyridine and its derivatives as effective corrosion inhibitors for various metals. Detailed protocols for synthesis and corrosion inhibition studies are provided to facilitate research and development in this area.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. This compound and its derivatives have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[1] Their efficacy stems from the presence of nitrogen and oxygen heteroatoms, which act as active centers for adsorption.[2]
Data Presentation: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of this compound and other pyridine (B92270) derivatives on various metals in different corrosive media. The data has been compiled from weight loss and electrochemical studies.
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique | Reference |
| This compound | Aluminum | 2 M HCl | 0.0001 | 30 | 85.2 | Weight Loss | [1] |
| This compound | Aluminum | 2 M HCl | 0.0005 | 30 | 92.5 | Weight Loss | [1] |
| This compound | Copper | 2 M HCl | 0.0001 | 30 | 82.1 | Weight Loss | [1] |
| This compound | Copper | 2 M HCl | 0.0005 | 30 | 90.8 | Weight Loss | [1] |
| 2-Benzoyl Pyridine | Mild Steel | 2 M HCl | 0.0001 | 30 | 75.4 | Weight Loss | |
| 2-Benzoyl Pyridine | Mild Steel | 2 M HCl | 0.01 | 30 | 92.1 | Weight Loss | |
| Pyridine Derivative (2c) | Mild Steel | 0.5 M HCl | 0.005 | 25 | >99 | Weight Loss | [3] |
| Pyridine-carbamides (MS31) | Carbon Steel | 1 M HCl | - | - | 97 | Electrochemical | |
| Imidazo[4,5-b]pyridines | Mild Steel | 1.0 M HCl | - | - | >90 | Electrochemical |
Experimental Protocols
Protocol 1: Synthesis of this compound from Furfural (B47365)
This protocol is adapted from patent literature describing a cost-effective synthesis route.[4]
Materials:
-
Furfural
-
Chlorine gas or Bromine
-
Ammonium (B1175870) sulfamate (B1201201) solution
-
Sodium hydroxide (B78521) or other suitable base
-
Water
-
Dimethylformamide
Procedure:
-
Ring-Opening Reaction:
-
In a reaction vessel, dissolve furfural in water.
-
Cool the solution to 0-10°C.
-
Slowly bubble chlorine gas or add bromine to the solution while maintaining the temperature. This initiates the ring-opening of the furfural.
-
-
Formation of this compound Sulfonate:
-
To the resulting mixture, add an ammonium sulfamate solution.
-
Stir the reaction mixture at a controlled temperature to facilitate the formation of this compound sulfonate.
-
-
Hydrolysis:
-
Purification:
-
Filter the crude product.
-
For further purification, recrystallize the solid from a suitable solvent system. A two-step process involving dimethylformamide and then methanol can be employed to obtain high-purity white crystals of this compound.[4]
-
Protocol 2: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the key experimental methods used to assess the performance of this compound derivatives as corrosion inhibitors.
1. Weight Loss Measurements:
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel, aluminum, copper) of known dimensions. Polish the surfaces with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.
-
Immersion Test: Weigh the prepared coupons accurately. Immerse them in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period at a constant temperature.
-
Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
2. Electrochemical Measurements:
Electrochemical studies are typically performed using a three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization:
-
Allow the working electrode to reach a stable open circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear Tafel segments to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data in Nyquist and Bode formats.
-
Model the data using an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate the inhibition efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound from furfural.
Corrosion Inhibition Experimental Workflow
Caption: Workflow for evaluating corrosion inhibition performance.
Mechanism of Corrosion Inhibition
Caption: Adsorption mechanism of this compound on a metal surface.
References
application of 2-Amino-3-Hydroxypyridine in the formulation of oxidative hair dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-hydroxypyridine is a heterocyclic aromatic compound widely utilized as a coupler in permanent oxidative hair dye formulations.[1][2] In the oxidative hair coloring process, colorless precursor molecules (oxidation bases) are oxidized by an agent, typically hydrogen peroxide, to form reactive intermediates. These intermediates then react with coupler molecules, such as this compound, to generate complex dye molecules that impart a permanent color to the hair fiber.[1][2][3] The final shade achieved is dependent on the specific combination of precursors and couplers used, as well as the pH of the dye medium and the application time.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of oxidative hair dyes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development, ensuring stability, and predicting reactivity.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 16867-03-1 | N/A |
| Molecular Formula | C5H6N2O | [4] |
| Molecular Weight | 110.11 g/mol | [4] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point | 168-172 °C | [4] |
| Boiling Point | ~385.2 °C | [4] |
| Purity (by HPLC) | >99.0% | [4] |
| Typical Concentration in Undiluted Hair Dye | 0.1% to 1.2% | [2] |
| Maximum On-Head Concentration | 1.0% | [2] |
Oxidative Dyeing Reaction Mechanism
The fundamental mechanism of oxidative hair dyeing involves a series of chemical reactions within the hair shaft. The process can be summarized in the following logical steps:
Caption: Oxidative hair dye reaction pathway.
Experimental Protocols
Below are detailed protocols for the preparation of a representative oxidative hair dye formulation, the dyeing process, and the evaluation of the resulting color and its fastness properties.
Protocol 1: Preparation of a Cream-Based Oxidative Hair Dye
This protocol describes the preparation of a simple cream-based hair dye formulation.
Materials:
-
This compound (Coupler)
-
p-Phenylenediamine (B122844) (PPD) (Precursor)
-
Cetearyl alcohol
-
Sodium laureth sulfate (B86663)
-
Oleic acid
-
Propylene (B89431) glycol
-
Ammonia (B1221849) (25% aqueous solution)
-
Sodium sulfite (B76179)
-
Disodium (B8443419) EDTA
-
Deionized water
-
Hydrogen peroxide (6% solution, 20 Volume)
Procedure:
-
Oil Phase Preparation: In a suitable vessel, heat cetearyl alcohol, oleic acid, and sodium laureth sulfate to 70-75°C until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate vessel, heat a portion of the deionized water to 70-75°C. Add propylene glycol and disodium EDTA and stir until dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing to form a stable emulsion. Cool the mixture to 40-45°C with continuous stirring.
-
Dye Intermediate Addition: In a separate container, dissolve p-phenylenediamine and this compound in a small amount of deionized water. Add sodium sulfite as an antioxidant and stir until fully dissolved.
-
Final Formulation: Add the dye intermediate solution to the cooled emulsion. Adjust the pH to 9.0-10.5 using the ammonia solution. Add the remaining deionized water to reach the final volume.
-
Developer Component: The developer is a 6% hydrogen peroxide solution.
Formulation Example:
| Component | Function | Concentration (% w/w) |
| Dye Base | ||
| Cetearyl Alcohol | Emollient, Thickener | 10.0 |
| Sodium Laureth Sulfate | Surfactant | 2.0 |
| Oleic Acid | Emulsifier | 1.0 |
| Propylene Glycol | Humectant, Solvent | 5.0 |
| p-Phenylenediamine | Precursor | 1.0 |
| This compound | Coupler | 1.0 |
| Ammonia (25%) | Alkalizing Agent | 3.0 |
| Sodium Sulfite | Antioxidant | 0.5 |
| Disodium EDTA | Chelating Agent | 0.2 |
| Deionized Water | Solvent | q.s. to 100 |
| Developer | ||
| Hydrogen Peroxide | Oxidizing Agent | 6.0 |
Protocol 2: Hair Dyeing Procedure
This protocol outlines the steps for dyeing hair swatches in a laboratory setting.
Caption: Experimental workflow for hair dyeing.
Procedure:
-
Preparation: Use standardized bleached human hair swatches.
-
Mixing: Immediately before application, mix the dye base and the developer in a 1:1 ratio by weight.
-
Application: Evenly apply the dye mixture to the hair swatches, ensuring complete saturation.
-
Incubation: Allow the dye to process on the hair for 30 minutes at ambient temperature.
-
Rinsing and Washing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear. Follow with a gentle shampoo and conditioner.
-
Drying: Allow the swatches to air dry completely before evaluation.
Protocol 3: Colorimetric Evaluation (CIELAB)
The color of the dyed hair is quantified using the CIELAB color space, which defines color in terms of L* (lightness), a* (red-green axis), and b* (yellow-blue axis).
Equipment:
-
Spectrophotometer or colorimeter
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Take multiple readings from different areas of each dyed hair swatch.
-
Record the L, a, and b* values.
-
Calculate the average and standard deviation for each set of swatches.
Protocol 4: Wash Fastness Evaluation
This protocol assesses the durability of the hair color to repeated washing.
Procedure:
-
Measure the initial Lab* values of the dyed swatches.
-
Subject the swatches to a standardized washing procedure (e.g., 10 cycles of washing with a standard shampoo, followed by rinsing and drying).
-
Measure the Lab* values again after the washing cycles.
-
Calculate the total color change (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates lower wash fastness.
Protocol 5: Light Fastness Evaluation
This protocol evaluates the stability of the hair color upon exposure to light.
Procedure:
-
Measure the initial Lab* values of the dyed swatches.
-
Expose the swatches to a controlled light source (e.g., a xenon arc lamp) for a specified duration (e.g., 10 hours).
-
Measure the Lab* values again after exposure.
-
Calculate the total color change (ΔE) as described in Protocol 4. A higher ΔE value indicates lower light fastness.
Data Presentation
The final color and fastness properties of a hair dye formulation containing this compound are highly dependent on the precursor used. The following tables provide an example of how to present such data. Note: The values in these tables are illustrative and will vary based on the specific formulation and experimental conditions.
Table 2: Colorimetric Data (Lab*) of Hair Dyed with this compound and Various Precursors
| Precursor | Coupler | L | a | b* | Resulting Shade |
| p-Phenylenediamine | This compound | 25.4 | 2.1 | -4.5 | Dark Brown with cool tones |
| p-Aminophenol | This compound | 35.8 | 15.2 | 10.3 | Medium Auburn |
| Toluene-2,5-diamine | This compound | 28.1 | 5.6 | -2.1 | Natural Brown |
Table 3: Wash and Light Fastness Data
| Formulation | Wash Fastness (ΔE* after 10 washes) | Light Fastness (ΔE* after 10h exposure) |
| PPD + 2-A-3-HP | 3.2 | 4.5 |
| p-AP + 2-A-3-HP | 4.1 | 5.8 |
| T-2,5-D + 2-A-3-HP | 3.5 | 4.9 |
Conclusion
This compound is a versatile coupler in oxidative hair dye formulations, capable of producing a range of shades when combined with different precursors. The provided protocols offer a framework for the systematic formulation and evaluation of hair dyes containing this ingredient. Researchers and developers should note that extensive optimization of the dye base, precursor-coupler ratios, and processing conditions is necessary to achieve desired color outcomes and performance characteristics. Safety assessments have concluded that this compound is safe for use in oxidative hair dye formulations at the specified concentrations.[2]
References
Application Notes and Protocols: 2-Amino-3-Hydroxypyridine as an Intermediate for Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-hydroxypyridine is a valuable heterocyclic intermediate in the synthesis of various pharmaceutical compounds. Its structural motifs are found in a range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for researchers interested in utilizing this compound and its derivatives in the development of novel anti-inflammatory agents. The primary focus will be on the synthesis and evaluation of compounds structurally related to Piroxicam, a well-established NSAID of the oxicam class.
Rationale for Use in Anti-inflammatory Drug Discovery
The pyridine (B92270) ring of this compound serves as a key pharmacophore that can be incorporated into larger molecular scaffolds designed to interact with inflammatory targets. The amino and hydroxyl functional groups provide versatile handles for synthetic elaboration, allowing for the systematic modification of physicochemical and pharmacological properties. The structural similarity of 2-aminopyridine (B139424) derivatives to the pyridinyl moiety of Piroxicam makes this class of intermediates particularly relevant for the design of novel cyclooxygenase (COX) inhibitors.[1][2]
Featured Application: Synthesis of Piroxicam Analogues
While various synthetic routes to Piroxicam exist, many involve the condensation of a benzothiazine-3-carboxylate intermediate with 2-aminopyridine.[1][2] The following section outlines a generalized synthetic pathway that can be adapted for the use of this compound derivatives.
Logical Synthesis Pathway
The synthesis of Piroxicam and its analogues from a pyridine-based intermediate generally involves the formation of an amide bond with a suitably activated benzothiazine precursor. The following diagram illustrates a logical workflow for the synthesis of Piroxicam, which can be adapted for derivatives of this compound.
Caption: Logical synthesis of Piroxicam.
Quantitative Data: In Vitro and In Vivo Activity of Piroxicam
The anti-inflammatory activity of Piroxicam has been extensively characterized. The following tables summarize key quantitative data for its inhibitory effects on COX enzymes and its efficacy in a standard animal model of inflammation.
| In Vitro COX Inhibition | ||
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Piroxicam | 0.76 - 47 | 4.4 - 25 |
Note: IC50 values can vary depending on the specific assay conditions. The ranges presented are compiled from multiple sources.[3][4][5]
| In Vivo Anti-inflammatory Activity | |
| Animal Model | Carrageenan-Induced Paw Edema in Rats |
| Compound | Piroxicam |
| ED50 | Doses around 10-15 mg/kg have been shown to be effective.[6] |
Mechanism of Action: COX Inhibition
Piroxicam, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Piroxicam is a non-selective inhibitor of both COX-1 and COX-2. By inhibiting these enzymes, Piroxicam blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Piroxicam's inhibition of the COX pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of compounds derived from this compound.
Experimental Workflow
Caption: Workflow for anti-inflammatory drug discovery.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound and reference inhibitor (e.g., Piroxicam) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrate, and test compounds in the appropriate buffers as recommended by the supplier.
-
Assay Setup: In a 96-well plate, prepare the following wells in triplicate:
-
Background: Assay buffer and heme.
-
100% Initial Activity (Control): Assay buffer, heme, and COX enzyme.
-
Inhibitor: Assay buffer, heme, COX enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and reference drug (e.g., Piroxicam) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control: Vehicle only.
-
Reference: Piroxicam.
-
Test: Test compound at various doses.
-
-
Drug Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
Data Analysis:
-
Calculate the percentage of paw edema for each animal at each time point: % Edema = [(Vt - V0) / V0] x 100.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group.
-
Determine the ED50 value of the test compound if multiple doses are tested.
-
Protocol 3: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in THP-1 Cells
Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Test compound and reference inhibitor (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 cells in RPMI-1640 medium.
-
For differentiation into macrophage-like cells, treat THP-1 cells with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
-
Cell Seeding: Seed the THP-1 cells (or differentiated macrophages) into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Conclusion
This compound and its derivatives represent a promising class of intermediates for the development of novel anti-inflammatory agents. The provided protocols offer a comprehensive framework for the synthesis and evaluation of these compounds, from initial in vitro screening to in vivo efficacy testing. By leveraging the synthetic versatility of this scaffold and employing robust pharmacological assays, researchers can advance the discovery of new and improved treatments for inflammatory diseases.
References
- 1. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pedworld.ch [pedworld.ch]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibacterial Agents from 2-Amino-3-Hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-hydroxypyridine is a versatile scaffold for the synthesis of novel antibacterial agents. Its unique electronic and structural features, arising from the interplay between the amino, hydroxyl, and pyridine (B92270) ring functionalities, make it an attractive starting material for generating diverse molecular architectures with potential therapeutic applications. This document provides detailed protocols for the synthesis of three major classes of antibacterial compounds derived from this compound: Schiff bases, chalcones, and azo dyes. The antibacterial activities of representative compounds from these classes are also presented.
Synthetic Pathways and Antibacterial Activity
The primary synthetic routes explored for the derivatization of this compound to obtain compounds with antibacterial properties involve condensation and coupling reactions. These methods are generally robust and allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the pharmacological profile of the final products.
Synthesis of Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily synthesized through the condensation of this compound with various aldehydes and ketones. This reaction provides a straightforward method to introduce diverse aromatic and heterocyclic moieties, which can significantly influence the antibacterial efficacy of the resulting compounds.
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., salicylaldehyde, 4-chlorobenzaldehyde)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol with gentle warming and stirring.
-
To this solution, add the substituted benzaldehyde (10 mmol) in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator.
The antibacterial activity of Schiff bases derived from aminopyridines is often attributed to the imine group, which can interfere with bacterial cellular processes. The presence of a hydroxyl group on the pyridine ring and various substituents on the aldehyde-derived phenyl ring can modulate this activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Schiff Base Derivatives
| Compound | Derivative of | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) |
| SB-1 | Salicylaldehyde | S. aureus: 62.5[1] | E. coli: 62.5[1] |
| SB-2 | 4-Nitrobenzaldehyde | S. aureus: 62.5[1] | E. coli: 250[1] |
| SB-3 | Cinnamaldehyde | S. aureus: No activity[1] | E. coli: 62.5[1] |
Note: The MIC values presented are for Schiff bases derived from para-aminophenol, which are structurally analogous to those that would be derived from this compound. Specific data for this compound derivatives were not available in the searched literature.
Caption: Synthetic workflow for Schiff base formation.
Synthesis of Chalcones
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde derivative. For the synthesis of chalcones from this compound, the amino group would first need to be acetylated to form 2-acetylamino-3-hydroxypyridine, which can then be reacted with a substituted benzaldehyde.
Part A: Acetylation of this compound
-
Dissolve this compound (10 mmol) in 20 mL of acetic anhydride.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-acetylamino-3-hydroxypyridine.
Part B: Claisen-Schmidt Condensation
-
Dissolve 2-acetylamino-3-hydroxypyridine (10 mmol) and a substituted benzaldehyde (10 mmol) in 30 mL of ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong base, such as 40% aqueous sodium hydroxide (B78521) or potassium hydroxide solution, dropwise with stirring at room temperature.[2]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[2]
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone (B49325) by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Chalcones are known to exhibit a broad spectrum of biological activities, including antibacterial effects. Their mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Chalcone Derivatives
| Compound | Derivative of | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) |
| CH-1 | 2-Hydroxybenzaldehyde | S. aureus: 32[3] | E. coli: >128[3] |
| CH-2 | 3-Hydroxybenzaldehyde | S. aureus: 32[3] | E. coli: >128[3] |
| CH-3 | 4-Hydroxybenzaldehyde | S. aureus: >128[3] | E. coli: >128[3] |
Note: The MIC values are for heterocyclic chalcone analogues and are provided to illustrate the potential activity of this class of compounds.
Caption: Synthetic workflow for chalcone formation.
Synthesis of Azo Dyes
Azo dyes, containing the characteristic -N=N- azo linkage, can be synthesized from this compound through a diazotization reaction followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or another amine.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling agent (e.g., 2-naphthol, phenol)
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Beakers
-
Magnetic stirrer
Procedure:
-
Diazotization:
-
Dissolve this compound (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the amine solution with constant stirring, maintaining the temperature between 0-5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 10 mmol) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A brightly colored azo dye will precipitate immediately.
-
Continue stirring for another 30 minutes in the ice bath.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with a copious amount of cold water until the filtrate is neutral.
-
Recrystallize the crude azo dye from a suitable solvent (e.g., ethanol or acetic acid).
-
Dry the purified dye in a desiccator.
-
Azo compounds have been investigated for their antibacterial properties, which are influenced by the nature of the aromatic rings and the substituents they carry. The azo group itself is considered a key pharmacophore.
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Azo Dye Derivatives
| Compound | Coupling Agent | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) |
| AZ-1 | 2-Naphthol | S. aureus: 78.12[4] | E. coli: >128[4] |
| AZ-2 | Phenol | S. aureus: 78.12[4] | E. coli: >128[4] |
| AZ-3 | Resorcinol | S. aureus: 156.25[4] | E. coli: >128[4] |
Note: The MIC values are for azo dyes derived from other aromatic amines and are presented to indicate the potential antibacterial activity of this class of compounds.
Caption: Synthetic workflow for azo dye formation.
General Mechanism of Action
While the specific molecular targets for many of these compounds are yet to be fully elucidated, the general antibacterial mechanisms for these classes of compounds are thought to involve:
-
Inhibition of Cell Wall Synthesis: Some compounds may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Disruption of Cell Membrane: Lipophilic derivatives can insert into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular components.
-
Inhibition of Protein Synthesis: Certain compounds may bind to bacterial ribosomes, interfering with the process of protein synthesis, which is essential for bacterial growth and replication.
-
Inhibition of Nucleic Acid Synthesis: Some antibacterial agents can inhibit the enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase.
Further studies are required to determine the precise mechanism of action for antibacterial agents derived specifically from this compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with promising antibacterial activities. The synthetic protocols for preparing Schiff bases, chalcones, and azo dyes are well-established and offer considerable scope for structural diversification. The preliminary antibacterial data for analogous compounds suggest that these derivatives are worthy of further investigation in the quest for new and effective antimicrobial agents. Future work should focus on the synthesis and rigorous biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further development.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. eijppr.com [eijppr.com]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-hydroxypyridine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for a wide array of pharmaceutical compounds. These derivatives have demonstrated significant potential in the development of novel therapeutics, including kinase inhibitors, and agents with antimicrobial and anticancer properties.[1][2] Conventional methods for the synthesis of these compounds often involve multi-step procedures, harsh reaction conditions, and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, increased product yields, and improved purity profiles, all within a more environmentally friendly framework.[3]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound derivatives, designed to be a valuable resource for researchers in organic synthesis and drug discovery.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several key advantages over conventional heating methods:
-
Accelerated Reaction Rates: Reactions that typically take hours or days can often be completed in minutes.
-
Higher Yields: Improved energy transfer and the ability to maintain precise temperature control can lead to higher conversion rates and product yields.
-
Enhanced Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Facilitation of "Green Chemistry": The use of solvent-free conditions or minimal solvent volumes is often possible, reducing environmental impact.
Synthesis of this compound Derivatives
A versatile approach to the synthesis of substituted this compound backbones is through a one-pot, multi-component reaction under microwave irradiation. This strategy allows for the rapid assembly of the pyridine (B92270) core from simple, readily available starting materials.
General Reaction Scheme
A plausible one-pot synthesis involves the condensation of a β-ketoester, an activated nitrile (such as malononitrile (B47326) or cyanoacetamide), and an ammonium (B1175870) source, catalyzed by a base. While a direct protocol for this compound is not extensively reported, a logical adaptation of related pyridine syntheses is presented below. The initial product would be a 2-amino-3-cyano-4-substituted-6-hydroxypyridine, which can be further modified.
Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-Amino-3-cyano-4-methyl-6-phenylpyridin-5-ol
This protocol is adapted from general procedures for the synthesis of substituted 2-aminopyridines.
Materials:
-
Ethyl benzoylacetate (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (B145695) (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Combine ethyl benzoylacetate, malononitrile, and ammonium acetate in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
Quantitative Data
The following table summarizes typical results for the microwave-assisted synthesis of related 2-amino-3-cyanopyridine derivatives, demonstrating the efficiency of this method.[2][4]
| Entry | Aldehyde/Ketoester | Ketone/Nitrile | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 8 | 450 | 120 | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 7 | 450 | 120 | 83 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 9 | 450 | 120 | 88 |
| 4 | Ethyl acetoacetate | Malononitrile | 10 | 300 | 100 | 90 |
Note: The conditions and yields are illustrative and may require optimization for specific substrates.
Applications in Drug Development
Derivatives of this compound are prevalent in various therapeutic areas due to their ability to act as versatile pharmacophores.
-
Kinase Inhibitors: The pyridine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology. The amino and hydroxyl groups provide key hydrogen bonding interactions within the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Functionalized 2-amino-3-hydroxypyridines have been shown to possess antibacterial and antifungal activities.[1]
-
Antiviral Activity: Certain derivatives have been investigated for their potential as antiviral agents, including activity against HIV.[2]
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of how a this compound-based kinase inhibitor might function.
Caption: Simplified signaling pathway showing the inhibitory action of a this compound derivative on a protein kinase.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols and data presented herein demonstrate the potential of this technology to accelerate the discovery and development of new drug candidates by providing rapid, efficient, and environmentally conscious access to these valuable heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
analytical methods for the quantification of 2-Amino-3-Hydroxypyridine in a mixture
Application Notes & Protocols for the Quantification of 2-Amino-3-Hydroxypyridine
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in a mixture. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction to this compound
This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and chemical products.[1] It is a key component in the preparation of anti-inflammatory drugs, analgesics, and antibacterial agents.[1] Given its significance, accurate and reliable quantification in reaction mixtures, final products, and biological matrices is essential for quality control, process optimization, and pharmacokinetic studies.
This guide explores several robust analytical techniques for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of this compound due to its high resolution, sensitivity, and accuracy. Both Reverse-Phase HPLC with UV detection and HPLC with Fluorescence Detection (after derivatization) are applicable.
Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A Newcrom R1 column is also a suitable alternative.[2]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water containing an acid modifier. A typical mobile phase could be a mixture of MeCN, water, and phosphoric acid.[2] For LC-MS compatibility, 0.1% formic acid should be used in place of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent like methanol.
-
Perform serial dilutions to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
-
Sample Preparation:
-
Solid Samples: Extract the analyte using a suitable solvent such as methanol, potentially aided by sonication.
-
Liquid Samples: Dilute the sample with the mobile phase.
-
Cleanup (if necessary): For complex matrices, use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.[3]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Workflow Diagram:
Caption: Workflow for RP-HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it an excellent method for quantifying trace amounts of this compound, especially in complex matrices. Due to the low volatility of the analyte, a derivatization step is mandatory.[4][5]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole).
-
Derivatization: A two-step derivatization is required to increase the volatility of the amino and hydroxyl groups. Silylation is a common approach.
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., DMF) and a catalyst (e.g., triethylamine).[6]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[6]
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless at 280 °C.[5]
-
Oven Temperature Program: Start at 100°C for 2 minutes, ramp to 280°C at 4°C/min, and hold for 15 minutes.[4][6]
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity or full scan for qualitative analysis.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards as described for the HPLC method.
-
Extract the analyte from the sample matrix.
-
Evaporate an aliquot of the sample extract or standard solution to dryness.
-
Perform the derivatization procedure on the dried residue.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the derivatized standards.
-
Quantify the analyte in the samples using the calibration curve. An internal standard is recommended for improved accuracy.
-
Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
UV-Vis Spectrophotometry
This technique offers a rapid and straightforward method for estimating the concentration of this compound, particularly in pure samples or simple mixtures where interfering substances are minimal.[3]
Experimental Protocol:
-
Instrumentation: A UV-Vis Spectrophotometer.
-
Solvent Selection: Methanol or ethanol (B145695) are suitable solvents.[3]
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a standard solution of this compound.
-
Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the λmax.
-
-
Standard Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) in the chosen solvent.
-
Create a series of dilutions to construct a calibration curve.
-
-
Sample Preparation:
-
Dissolve or dilute the sample in the same solvent used for the standards.
-
Ensure the sample is free of particulate matter. Centrifuge or filter if necessary.
-
-
Data Analysis:
-
Measure the absorbance of each standard solution and the sample solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample by using its absorbance value and the linear regression equation from the calibration curve.
-
Workflow Diagram:
Caption: Workflow for UV-Vis spectrophotometric analysis.
Quantitative Data Summary
The selection of an analytical method often depends on the required sensitivity, precision, and the complexity of the sample matrix. The following table summarizes typical performance data for the described methods, based on the analysis of similar aminopyridine compounds.
| Performance Metric | RP-HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | ~0.015 µg/mL[4] | ~0.016 - 0.411 ng/m³[5] | Higher, suitable for µg/mL range |
| Limit of Quantification (LOQ) | ~0.048 µg/mL[4] | ~0.048 - 1.234 ng/m³[5] | Higher, suitable for µg/mL range |
| Linearity (R²) | > 0.999[4] | > 0.99[5] | > 0.99 |
| Accuracy (% Recovery) | 98 - 101%[4] | Good recovery is expected | 95 - 105% (in simple matrices) |
| Precision (%RSD) | < 5%[3] | < 20%[4] | < 5% |
| Selectivity | Good | Excellent | Low (prone to interference) |
| Throughput | High | Moderate | Very High |
| Cost | Moderate | High | Low |
Note: The values presented are illustrative and should be established for each specific application through method validation.
Conclusion and Method Selection
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
RP-HPLC-UV is the method of choice for routine quality control and assays where analyte concentrations are relatively high and the sample matrix is not overly complex. It offers a good balance of speed, cost, and performance.
-
GC-MS is superior for applications requiring high sensitivity and specificity, such as trace impurity analysis or bioanalytical studies in complex matrices like plasma or urine. The requirement for derivatization adds a step to the sample preparation but yields excellent selectivity.[7]
-
UV-Vis Spectrophotometry is a cost-effective and rapid technique ideal for preliminary analysis, high-concentration samples, or simple mixtures where high accuracy and selectivity are not the primary concerns.[3]
Proper method validation according to ICH guidelines is crucial to ensure that the chosen analytical procedure is fit for its intended purpose.[7]
References
- 1. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 6. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-Hydroxypyridine from Furfural
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3-Hydroxypyridine synthesis from furfural (B47365).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from furfural, focusing on the primary route involving furfural ring-opening, reaction with ammonium (B1175870) sulfamate (B1201201), and subsequent hydrolysis.
Question 1: Why is the yield of the crude brown this compound lower than the expected >75%?
Answer:
Low yield of the crude product can be attributed to several factors throughout the synthesis process. Here are the key areas to investigate:
-
pH Control: The pH during the reaction of the ring-opened furfural intermediate with the ammonium sulfamate solution is critical. The optimal pH range is 1.5-2.0.[1] Deviation from this range can significantly impact the yield. Ensure accurate pH measurement and adjustment.
-
Temperature of Ring-Opening Reaction: The ring-opening reaction of furfural with chlorine or bromine should be conducted at a low temperature, typically between 0-10°C.[1] Higher temperatures can lead to undesired side reactions and decomposition of intermediates.
-
Rate of Halogen Introduction: The rate of chlorine or bromine gas introduction should be carefully controlled. A suggested rate is 2.5 to 3g per 10 minutes.[1] Too rapid addition can lead to localized overheating and side product formation.
-
Hydrolysis Conditions: The hydrolysis of the this compound sulfonate intermediate is most effective under alkaline conditions (pH 8-9) at a temperature of 80-90°C for 25-40 minutes.[1] Incomplete hydrolysis will result in a lower yield of the final product.
Question 2: The purity of the final white this compound is below 99% after purification. What are the likely impurities and how can I remove them?
Answer:
Impurities can arise from side reactions or incomplete reactions. The crude product is often a brown solid, and purification is necessary to obtain a high-purity white product.[1][2]
-
Potential Impurities:
-
2,3-dihydroxypyridine and 3-hydroxy-2-pyridone: These can form as byproducts during the synthesis.[3]
-
Unreacted intermediates: Incomplete hydrolysis can leave residual this compound sulfonate.
-
Polymeric materials: Furfural and its intermediates can polymerize under certain conditions.
-
-
Purification Troubleshooting:
-
Recrystallization: The primary method for purification is recrystallization. A common procedure involves dissolving the crude brown product in dimethylformamide (DMF), followed by filtration and precipitation to obtain a white solid. This solid is then further purified by refluxing in methanol (B129727) and cooling to a low temperature (e.g., -5°C to -7°C) to crystallize the pure product.[1][2]
-
Solvent Choice: The choice of solvent for recrystallization is crucial. Methanol is effective for the final purification step.[1]
-
Temperature Control: During the DMF treatment, heating to around 100°C is recommended, followed by rapid cooling to maximize the precipitation of the purified intermediate.[2]
-
Question 3: The reaction seems to stall or proceed very slowly. What could be the issue?
Answer:
Slow reaction rates can be due to several factors related to reagents and reaction conditions:
-
Reagent Quality: Ensure the furfural is of high purity and the chlorine or bromine gas flow is consistent. The ammonium sulfamate solution should be freshly prepared.
-
Mixing: Inadequate stirring can lead to poor mass transfer and localized reagent concentrations, slowing down the reaction. Ensure vigorous and consistent stirring throughout the process.
-
pH of Ammonium Sulfamate Solution: The pH of the ammonium sulfamate solution itself should be adjusted to 1.5-2 before it is reacted with the opened-ring intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for the entire process from furfural to pure, white this compound?
A1: The reported yield for the crude brown this compound is over 75%.[1][2] After the purification process, the yield of the final white product with a purity of >99% is reported to be greater than or equal to 70% based on the initial amount of furfural.[1][2]
Q2: Can I use bromine instead of chlorine for the ring-opening reaction?
A2: Yes, the patents describing this synthesis mention that either chlorine or bromine can be used for the ring-opening of the furfural aqueous solution.[1][2]
Q3: What are the key safety precautions I should take during this synthesis?
A3: This synthesis involves hazardous materials and requires appropriate safety measures:
-
Halogens: Chlorine and bromine are toxic and corrosive. The reaction should be carried out in a well-ventilated fume hood.
-
Strong Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, when handling acids and bases for pH adjustments.
-
Solvents: Dimethylformamide and methanol are flammable and toxic. Handle them in a fume hood and away from ignition sources.
Q4: Are there alternative synthesis routes for this compound?
A4: Yes, other methods exist, though the furfural-based route is often highlighted for its use of a renewable feedstock. Some alternatives include:
-
From Furan-2-carboxylic Acid Derivatives: This method involves reacting a furan-2-carboxylic acid derivative (such as an ester or amide) with ammonia (B1221849) at high temperatures (100-300°C) in a solvent containing amide groups and in the presence of an acid catalyst. Crude yields are reported to be in the range of 50-60%.[4]
-
Chichibabin Reaction: This reaction involves the amination of 3-hydroxypyridine (B118123) using sodium amide (NaNH₂). A reported yield for this method is 62.9% based on the recovered 3-hydroxypyridine.[5]
-
Hydrogenation of 2-nitro-3-hydroxypyridine: This is another common method for preparing this compound.[1]
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of this compound from Furfural
| Parameter | Recommended Value/Range | Reference |
| Ring-Opening Reaction | ||
| Temperature | 0 - 10 °C | [1] |
| Halogen | Chlorine or Bromine | [1][2] |
| Chlorine Gas Introduction Rate | 2.5 - 3 g / 10 min | [1] |
| Reaction with Ammonium Sulfamate | ||
| pH of Mixed Liquor | 1.5 - 2.0 | [1] |
| pH of Ammonium Sulfamate Solution | 1.5 - 2.0 | [1] |
| Hydrolysis | ||
| Temperature | 80 - 90 °C | [1] |
| pH | 8 - 9 | [1] |
| Duration | 25 - 40 min | [1] |
| Purification (Recrystallization) | ||
| Solvent 1 (for crude solid) | Dimethylformamide (DMF) | [1][2] |
| Temperature (DMF) | 98 - 102 °C | [1] |
| Cooling Temperature (DMF) | ≤ -5 °C | [1] |
| Solvent 2 (for white solid) | Methanol | [1] |
| Reflux Time (Methanol) | 1 hour | [1] |
| Cooling Temperature (Methanol) | -5 to -7 °C | [1] |
Table 2: Reported Yields and Purity
| Product | Yield | Purity | Reference |
| Brown this compound | > 75% | ~96% | [1][2] |
| White this compound | ≥ 70% (based on furfural) | > 99% | [1][2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Furfural
This protocol is a generalized procedure based on the patent literature.[1][2] Researchers should adapt it to their specific laboratory conditions and scale.
Step 1: Ring-Opening of Furfural
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, add water and furfural (e.g., a ratio of ~15:1 water to furfural by weight).
-
Cool the mixture to 0°C with constant stirring.
-
Introduce chlorine or bromine gas at a controlled rate (e.g., 2.5-3 g/10 min) while maintaining the reaction temperature between 0-10°C.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
Step 2: Reaction with Ammonium Sulfamate
-
In a separate vessel, prepare an ammonium sulfamate solution by diluting aqueous ammonia with water and slowly adding sulfamic acid while stirring and maintaining a pH of 1.5-2.
-
Transfer the mixed liquor from Step 1 to a new reaction vessel and cool it to 0-10°C.
-
Slowly add the prepared ammonium sulfamate solution to the mixed liquor while maintaining the temperature and ensuring the pH of the reaction mixture remains between 1.5-2.
-
After the addition is complete, allow the reaction to proceed for a designated time. The product of this step is this compound sulfonate.
Step 3: Hydrolysis
-
Dissolve the this compound sulfonate from Step 2 in water.
-
Heat the solution to 80-90°C and maintain this temperature for 25-40 minutes.
-
Add a liquid alkali (e.g., sodium hydroxide (B78521) solution) to adjust the pH to 8-9.
-
Cool the mixture to 35-40°C and stir for 0.5-1.5 hours to allow the crude brown this compound to precipitate.
-
Filter the precipitate and dry it.
Step 4: Purification
-
Take the crude brown this compound and dissolve it in dimethylformamide (DMF) (e.g., a ratio of 45g crude product to 200ml DMF).[2]
-
Heat the mixture to approximately 100°C for about 30 minutes.
-
Filter the hot solution to remove any insoluble impurities.
-
Rapidly cool the filtrate to -5°C or below to precipitate a white solid.
-
Filter and collect the white solid.
-
Add the white solid to methanol (e.g., 200ml methanol for the solid from the previous step) and heat to reflux for 1 hour.
-
Cool the solution to -5°C to -7°C to crystallize the pure white this compound.
-
Filter the crystals and dry them under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound from furfural.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. cir-safety.org [cir-safety.org]
- 4. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 5. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
purification of brown 2-Amino-3-Hydroxypyridine to high purity white solid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of brown 2-Amino-3-Hydroxypyridine to a high-purity white solid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound brown?
A1: The brown coloration in crude this compound is typically due to the presence of impurities formed during its synthesis or degradation products. The manufacturing process can result in residual reactants and by-products.[1][2] Exposure to air and light can also lead to oxidation and the formation of colored impurities.
Q2: What are the common impurities in this compound?
A2: Potential impurities can include 2,3-dihydroxypyridine (B124209) and 3-hydroxy-2-pyridone.[3][4] Depending on the synthetic route, other precursors and reagents might also be present.
Q3: What level of purity can I expect after purification?
A3: With the appropriate refining method, it is possible to achieve a purity of over 99%, and in some cases, as high as 99.9%.[1][2]
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound should be a white to light yellow crystalline powder.[5][6] The reported melting point is in the range of 170-176 °C.[7][8] A sharp melting point within a narrow range is a good indicator of high purity.[5]
Q5: What are the recommended methods for purifying this compound?
A5: A patented refining method using dimethylformamide (DMF) and methanol (B129727) has been shown to be highly effective.[1][2] Other common laboratory techniques such as recrystallization, column chromatography, and sublimation can also be employed.[9][10]
Troubleshooting Guide
Q1: My recrystallization attempt resulted in a low yield. What can I do?
A1:
-
Problem: Too much solvent was used.
-
Solution: Concentrate the filtrate by carefully evaporating some of the solvent and attempt to crystallize again.
-
-
Problem: The cooling process was too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Problem: The compound is too soluble in the chosen solvent even at low temperatures.
-
Solution: Try a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Q2: After purification, the this compound is still not white. What should I do?
A2:
-
Problem: Persistent colored impurities are not being removed by the current method.
-
Solution 1: If you performed recrystallization, you can try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.
-
Solution 2: Consider a different purification technique. If recrystallization failed, column chromatography might be more effective at separating the impurities.
-
Solution 3: Repeat the purification step. A second recrystallization or passing the material through a second column may be necessary.
-
Q3: I am having trouble getting crystals to form during recrystallization. What are the possible reasons and solutions?
A3:
-
Problem: The solution is not supersaturated.
-
Solution: The solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration of the this compound.
-
-
Problem: Lack of nucleation sites for crystal growth.
-
Solution 1: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.
-
Solution 2: Add a seed crystal of pure this compound to the solution to initiate crystallization.
-
-
Problem: The presence of impurities inhibiting crystallization.
-
Solution: The crude material may be too impure for recrystallization. Consider performing a preliminary purification step, such as passing it through a short plug of silica (B1680970) gel, before attempting recrystallization.
-
Experimental Protocols
Refining Method using Dimethylformamide (DMF) and Methanol
This method is adapted from a patented process for achieving high purity.[1][2]
-
Dissolution: In a fume hood, add the brown this compound to a flask and add dimethylformamide (e.g., a ratio of 45 g of crude product to 200 ml of DMF).[2]
-
Heating: Heat the mixture to approximately 100 °C with stirring until the solid dissolves.[2]
-
Hot Filtration: Perform a hot filtration of the solution to remove any insoluble impurities.
-
Cooling and Precipitation: Rapidly cool the filtrate in an ice-salt bath to -5 °C or below to precipitate the product as a white solid.[2]
-
Filtration: Collect the white solid by vacuum filtration.
-
Methanol Wash (Desorption): Transfer the white solid to a clean flask and add methanol (e.g., 200 ml for the solid from the previous step).[2]
-
Reflux: Heat the mixture to reflux and maintain for 1 hour.[2]
-
Final Cooling and Filtration: Cool the mixture to -5 °C or below, and collect the purified white this compound by vacuum filtration.[2]
-
Drying: Dry the final product under vacuum.
Recrystallization from Cyclohexane
This method is suggested by a process for a similar compound.[9]
-
Dissolution: Place the crude brown this compound in a flask and add a minimal amount of hot cyclohexane. Add the solvent portion-wise while heating and stirring until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and continue to heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Cooling: Allow the filtrate to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the white crystals by vacuum filtration and wash with a small amount of cold cyclohexane.
-
Drying: Dry the crystals under vacuum.
Sublimation
Sublimation can be an effective method for purifying some pyridine (B92270) derivatives.[10][11][12]
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a high vacuum.
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough for the compound to sublime but below its melting point.
-
Condensation: The pure this compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Carefully scrape the purified crystals from the cold surface.
Quantitative Data
| Purification Method | Starting Material | Final Purity | Yield | Reference |
| Refining with DMF and Methanol | Brown this compound | > 99% (up to 99.9%) | ≥ 70% | [1][2] |
Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. This compound Supplier China | Properties, Uses, Safety, SDS & Price [pipzine-chem.com]
- 6. This compound CAS#: 16867-03-1 [m.chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. This compound 16867-03-1 | TCI AMERICA [tcichemicals.com]
- 9. US4033975A - Process for the production of this compound derivatives - Google Patents [patents.google.com]
- 10. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 11. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
overcoming low yield in the high-pressure amination of 3-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the high-pressure amination of 3-hydroxypyridine (B118123).
Troubleshooting Guides
Issue 1: Consistently Low or No Yield of 3-Aminopyridine (B143674)
Question: My high-pressure reaction with 3-hydroxypyridine and ammonia (B1221849) is resulting in very low or no conversion to 3-aminopyridine. What are the likely causes and how can I improve the yield?
Answer:
Low to no yield in the amination of 3-hydroxypyridine is a common challenge primarily due to the inherent chemical properties of the starting material. The hydroxyl group (-OH) is a poor leaving group for nucleophilic aromatic substitution (SNAr). Additionally, the 3-position of the pyridine (B92270) ring is not electronically activated for nucleophilic attack, unlike the 2- and 4-positions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in 3-hydroxypyridine amination.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Poor Leaving Group | The hydroxyl group (-OH) is a very poor leaving group in nucleophilic aromatic substitution reactions. | 1. Convert to a better leaving group: Before the amination reaction, convert the hydroxyl group to a sulfonate ester (e.g., triflate [-OTf] or tosylate [-OTs]), which are excellent leaving groups.2. In-situ activation: Utilize a silylating agent like hexamethyldisilazane (B44280) (HMDS) to activate the hydroxyl group in the reaction mixture. |
| Unactivated Ring Position | The 3-position of the pyridine ring is electron-rich compared to the 2- and 4-positions, making it less susceptible to nucleophilic attack. | 1. Harsh reaction conditions: High pressure and high temperature are necessary to force the reaction to proceed. Incrementally increase both to find the optimal conditions.2. Catalysis: Employ a suitable catalyst that can facilitate the amination at the 3-position. While challenging, screening different transition metal catalysts (e.g., based on Palladium, Copper, or Iron) may yield positive results. |
| Suboptimal Reaction Parameters | The chosen temperature, pressure, solvent, and reaction time may not be suitable for this difficult transformation. | 1. Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Typical ranges for high-pressure aminations can be from 150°C to 250°C.2. Pressure: Increase the pressure of ammonia. Pressures can range from 50 to 200 bar (approx. 725 to 2900 psi).3. Solvent: The choice of solvent is crucial. Screen polar aprotic solvents like NMP, DMAc, or sulfolane. In some cases, the reaction may proceed better without a solvent.4. Reaction Time: Monitor the reaction progress over an extended period (e.g., 24-48 hours) to ensure it has reached completion. |
| Catalyst Deactivation | If a catalyst is used, it may be deactivated by the reactants or byproducts. | 1. Catalyst Screening: Test different catalysts and catalyst loadings. For example, palladium-based catalysts are often used for C-N bond formation.2. Ligand Choice: For transition metal catalysts, the choice of ligand is critical. Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing 3-aminopyridine, but I am also observing significant amounts of byproducts. How can I improve the selectivity?
Answer:
Byproduct formation in high-pressure amination reactions can arise from various side reactions, including decomposition of the starting material or product, or reactions with the solvent.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Explanation | Mitigation Strategies |
| Decomposition | At high temperatures, 3-hydroxypyridine or the resulting 3-aminopyridine may decompose. | 1. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at an acceptable rate.2. Minimize Reaction Time: Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure of the product to harsh conditions. |
| Reaction with Solvent | Some solvents may not be stable under high-pressure and high-temperature conditions and could react with the starting materials. | 1. Solvent Selection: Choose a high-boiling, inert solvent. Test the stability of your chosen solvent under the reaction conditions in a separate experiment.2. Solvent-Free Conditions: If possible, attempt the reaction without a solvent. |
| Formation of Polyaminated Products | Although less likely at the 3-position, there is a possibility of further amination on the pyridine ring under very harsh conditions. | 1. Control Stoichiometry: Use a controlled amount of the aminating agent.2. Reaction Monitoring: Carefully monitor the reaction progress by techniques like GC-MS or HPLC to identify the onset of byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for temperature and pressure for the high-pressure amination of 3-hydroxypyridine?
A1: A reasonable starting point would be a temperature of 180°C and a pressure of 100 bar of ammonia. These parameters can then be adjusted based on the initial results.
Q2: Is a catalyst always necessary for this reaction?
A2: While the reaction might proceed to a small extent without a catalyst under very high temperatures and pressures, a catalyst is generally recommended to achieve a reasonable yield and reaction rate. The choice of catalyst will depend on the specific activation strategy for the hydroxyl group.
Q3: How can I activate the hydroxyl group of 3-hydroxypyridine?
A3: The most common methods are:
-
Ex-situ activation: Convert the hydroxyl group to a sulfonate ester like a tosylate (-OTs) or a triflate (-OTf) before the amination reaction. This creates a much better leaving group.
-
In-situ activation: Use a reagent like hexamethyldisilazane (HMDS) in the reaction mixture to convert the hydroxyl group to a trimethylsilyl (B98337) ether, which is a better leaving group than the hydroxyl group itself.
Q4: What are the safety precautions for high-pressure reactions?
A4: High-pressure reactions should only be conducted in a specialized high-pressure reactor (autoclave) by trained personnel. Ensure the reactor is properly maintained and rated for the intended pressure and temperature. Always use a blast shield and follow all institutional safety protocols.
Experimental Protocols
Protocol 1: Amination of 3-Tosyloxypyridine (Ex-situ Activation)
Step 1: Preparation of 3-Tosyloxypyridine
-
Dissolve 3-hydroxypyridine (1.0 eq.) in pyridine (as solvent) and cool to 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-tosyloxypyridine.
Step 2: High-Pressure Amination
-
Charge a high-pressure autoclave with 3-tosyloxypyridine (1.0 eq.), a suitable catalyst (e.g., a palladium catalyst with a phosphine ligand), and a high-boiling point solvent (e.g., NMP).
-
Seal the autoclave and purge it several times with nitrogen.
-
Introduce ammonia gas to the desired pressure (e.g., 100 bar).
-
Heat the reactor to the desired temperature (e.g., 200°C) with stirring.
-
Maintain the reaction at this temperature and pressure for 24-48 hours, monitoring the pressure to ensure it remains constant.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Open the reactor, dilute the contents with a suitable solvent, and filter to remove the catalyst.
-
Analyze the product mixture by GC-MS or LC-MS to determine the yield of 3-aminopyridine.
-
Purify the product by standard methods.
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for the amination of 3-hydroxypyridine via activation.
Technical Support Center: Identifying and Removing 2,3-Dihydroxypyridine Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2,3-dihydroxypyridine (B124209) as an impurity in their experiments.
Frequently Asked Questions (FAQs)
Q1: How can I reliably identify the presence of 2,3-dihydroxypyridine as an impurity in my sample?
A1: The most common and reliable method for identifying 2,3-dihydroxypyridine is High-Performance Liquid Chromatography (HPLC).[1][2][3][4] A reversed-phase HPLC method using a C18 column is often a good starting point.[3][4] Detection can be performed using a UV detector, as pyridine-containing compounds typically exhibit UV absorbance.[1] For confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weight of the impurity, which should correspond to that of 2,3-dihydroxypyridine (111.10 g/mol ).
Q2: What are the initial steps for troubleshooting the removal of 2,3-dihydroxypyridine impurity?
A2: Start by assessing the polarity of your main compound and the 2,3-dihydroxypyridine impurity. Since 2,3-dihydroxypyridine is a polar compound due to its two hydroxyl groups, its removal strategy will depend on the polarity difference between it and your desired product. A simple solubility test in various solvents of differing polarities can provide initial insights.
Q3: Can I use recrystallization to remove 2,3-dihydroxypyridine?
A3: Recrystallization can be an effective method if a solvent system can be identified where the solubility of your target compound and 2,3-dihydroxypyridine differ significantly with temperature.[5][6][7] Experiment with a range of solvents, from polar (e.g., water, ethanol) to less polar (e.g., ethyl acetate, toluene), and consider using a solvent/anti-solvent system.[8]
Q4: Which chromatographic technique is most suitable for removing 2,3-dihydroxypyridine?
A4: The choice of chromatographic technique depends on the properties of your main compound.
-
Normal-Phase Chromatography (NPC): Effective if your main compound is significantly less polar than 2,3-dihydroxypyridine. It uses a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase.[9]
-
Reversed-Phase Chromatography (RPC): Suitable if your main compound is more non-polar. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A good option for separating highly polar compounds.[10]
Q5: How does pH influence the separation of 2,3-dihydroxypyridine?
A5: The pH of the mobile phase can significantly impact the retention of 2,3-dihydroxypyridine in chromatography. As a pyridine (B92270) derivative, its basic nitrogen atom can be protonated at acidic pH, altering its polarity and interaction with the stationary phase. Experimenting with a pH gradient in your mobile phase can optimize the separation from your target compound.
Troubleshooting Guides
Issue: Poor Separation of 2,3-Dihydroxypyridine from the Main Compound using HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate column chemistry | Switch to a column with a different selectivity. If using a C18 column, consider a phenyl-hexyl or a polar-embedded column. |
| Mobile phase composition is not optimal | Modify the organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa). Adjust the ratio of organic solvent to aqueous buffer. |
| pH of the mobile phase is not suitable | Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like pyridines, a slightly acidic or basic pH can significantly alter retention times. |
| Isocratic elution is insufficient | Implement a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it. |
Issue: 2,3-Dihydroxypyridine Co-crystallizes with the Product
| Potential Cause | Troubleshooting Step |
| Solvent choice is not selective enough | Screen a wider range of recrystallization solvents with varying polarities. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote selective crystallization.[7] |
| Supersaturation is not well-controlled | Try a solvent/anti-solvent recrystallization method to have better control over the crystallization process.[8] |
Experimental Protocols
Protocol 1: HPLC Method for Identification of 2,3-Dihydroxypyridine
This protocol provides a general starting point for the detection of 2,3-dihydroxypyridine. Optimization may be required based on the specific sample matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Protocol 2: Recrystallization for Removal of 2,3-Dihydroxypyridine
-
Solvent Screening: Test the solubility of the impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurity remains in solution.[5][6][7]
-
Dissolution: Dissolve the impure compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a pure crystal of the desired compound can aid crystallization.
-
Cooling: Once at room temperature, cool the solution further in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Solid-Phase Extraction (SPE) for Removal of 2,3-Dihydroxypyridine
This protocol is a starting point for removing a polar impurity like 2,3-dihydroxypyridine from a less polar compound of interest.
| Step | Procedure |
| 1. Sorbent Selection | Choose a normal-phase sorbent such as silica or diol.[11] |
| 2. Conditioning | Condition the SPE cartridge with a non-polar solvent (e.g., hexane). |
| 3. Equilibration | Equilibrate the cartridge with the solvent used to dissolve the sample. |
| 4. Sample Loading | Dissolve the sample in a non-polar solvent and load it onto the cartridge. |
| 5. Washing | Wash the cartridge with the non-polar solvent to elute the less polar compound of interest. The polar 2,3-dihydroxypyridine should be retained on the sorbent. |
| 6. Elution (Optional) | If desired, the retained 2,3-dihydroxypyridine can be eluted with a polar solvent (e.g., methanol) for analysis. |
Data Presentation
Table 1: Comparison of Purification Techniques for Removing 2,3-Dihydroxypyridine Impurity
| Technique | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Differential solubility | >99% (if optimized) | Scalable, cost-effective | Requires significant solubility difference, can have lower yield |
| Normal-Phase Chromatography | Adsorption (Polarity) | >99.5% | High resolution for polar compounds | Requires non-polar mobile phases, may not be suitable for all compounds |
| Reversed-Phase Chromatography | Partitioning (Hydrophobicity) | >99.5% | Widely applicable, good for non-polar compounds | May have poor retention for very polar compounds |
| Solid-Phase Extraction (SPE) | Adsorption/Partitioning | 95-99% (for cleanup) | Fast, good for sample cleanup | Lower resolution than chromatography, limited capacity |
Visualizations
Caption: Workflow for the identification of 2,3-dihydroxypyridine impurity.
Caption: Decision workflow for selecting a purification method to remove 2,3-DHP.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Analysis of pyridine dinucleotides in cultured rat hepatocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid Phase Extraction Explained [scioninstruments.com]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-Nitro-3-Hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reduction of 2-nitro-3-hydroxypyridine to 2-amino-3-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-nitro-3-hydroxypyridine?
A1: The most common methods for the reduction of aromatic nitro compounds like 2-nitro-3-hydroxypyridine include:
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Catalytic Hydrogenation: This is often the preferred method due to cleaner reaction profiles and easier product isolation.[1][2] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[1]
-
Metal/Acid Reduction: This classic method uses metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH).[1][3][4]
-
Stannous Chloride (SnCl₂) Reduction: This method is known for its mildness and can be selective in the presence of other reducible functional groups.[1][5]
Q2: What are the potential side reactions to be aware of during the reduction?
A2: Several side reactions can occur, leading to impurities and lower yields:
-
Incomplete Reduction: The reaction may stop at intermediate stages, such as the nitroso or hydroxylamine (B1172632) derivatives.[6]
-
Over-reduction: In catalytic hydrogenation, the pyridine (B92270) ring itself can be reduced to a piperidine (B6355638) ring, although this typically requires harsh conditions.[7]
-
Dehalogenation: If the pyridine ring is substituted with halogens, these can be removed during catalytic hydrogenation, especially with Pd/C.[1]
-
Polymerization: Under certain conditions, the starting material or product may polymerize, leading to a viscous reaction mixture and low yields.[8]
-
Formation of Azo and Azoxy Compounds: These can form from the condensation of intermediates, particularly if the reaction is not driven to completion.[9]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to observe the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information about the reaction components, including intermediates and byproducts.
-
Hydrogen Uptake: In catalytic hydrogenation, monitoring the consumption of hydrogen gas can indicate the reaction's progress.[10]
Q4: What are the typical purification methods for this compound?
A4: Purification of the final product often involves:
-
Filtration: To remove heterogeneous catalysts or insoluble byproducts.[10][11]
-
Extraction: To separate the product from the reaction mixture. The pH of the aqueous layer may need to be adjusted to ensure the product is in a neutral form for extraction into an organic solvent.[12]
-
Recrystallization: To obtain a high-purity solid product.[13] Common solvents for recrystallization include water, ethanol (B145695), or mixtures thereof.
-
Column Chromatography: For purification of small-scale reactions or when other methods are insufficient.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | - Use fresh, high-quality catalyst.- For catalytic hydrogenation, ensure the catalyst is not poisoned by impurities like sulfur compounds.[3] |
| Insufficient reducing agent | - Increase the molar equivalents of the reducing agent. | |
| Low reaction temperature | - Gradually increase the reaction temperature while monitoring for side reactions. | |
| Poor solubility of starting material | - Choose a solvent system in which the starting material is more soluble. For catalytic hydrogenation, adding a co-solvent like ethanol or acetic acid can be beneficial.[14] | |
| Formation of Multiple Products (Byproducts) | Reaction intermediates are present | - Increase the reaction time or the amount of reducing agent to drive the reaction to completion.[6] |
| Over-reduction of the pyridine ring | - Use milder reaction conditions (lower temperature, lower pressure for hydrogenation).[7] | |
| Side reactions due to harsh conditions | - If using a metal/acid system, consider switching to a milder reagent like SnCl₂.[1] | |
| Dark-Colored Reaction Mixture or Product | Formation of colored byproducts (e.g., azo/azoxy compounds) | - Ensure complete reduction. The addition of a vanadium compound in catalytic hydrogenation has been shown to reduce the formation of these impurities.[9][15] |
| Air oxidation of the product | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase | - Adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility before extraction. |
| Emulsion formation during extraction | - Add brine to the aqueous layer to help break the emulsion. | |
| Co-precipitation of inorganic salts | - If using metal-based reducing agents, ensure the workup procedure effectively removes all metal salts. This may involve pH adjustments and filtration.[5] |
Quantitative Data Summary
| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Catalytic Hydrogenation | Pd/C | Methanol | 80 °C | 5 min | Good (for a related substrate) | [8] |
| Raney Nickel | Methanol | Room Temp. | 2-10 min | 90-95% (for general nitroarenes) | [16] | |
| Metal/Acid Reduction | Fe / HCl / Ethanol | Ethanol/Water | Reflux | 1 hour | Not specified for this substrate | [13] |
| Fe / Acetic Acid | Ethanol/Acetic Acid | 100 °C | 2 hours | Not specified for this substrate | [17] | |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | 30 °C (ultrasound) | 2 hours | 39-98% (for general aryl nitro compounds) | [18] |
Note: The yields and reaction conditions are highly dependent on the specific substrate and scale of the reaction. The data presented here for related or general nitro compounds should be used as a starting point for optimization.
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-nitro-3-hydroxypyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite®.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization.
Method 2: Reduction with Iron in Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-3-hydroxypyridine (1 equivalent) and a mixture of ethanol and acetic acid.
-
Reagent Addition: While stirring, add iron powder (approximately 3-5 equivalents) portion-wise. The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the excess iron.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Method 3: Reduction with Stannous Chloride (SnCl₂)
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitro-3-hydroxypyridine (1 equivalent) in a suitable solvent like ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 3-5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The use of ultrasound can accelerate the reaction.[18]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Isolation: Add water and basify the mixture with a solution of sodium hydroxide (B78521) or potassium hydroxide. This will precipitate tin salts, which can be removed by filtration. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.
Visualizations
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. US4033975A - Process for the production of this compound derivatives - Google Patents [patents.google.com]
- 12. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 16. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 17. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Regioselective Synthesis of 2-Amino-3-Hydroxypyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-hydroxypyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts
Question: My reaction is producing a mixture of regioisomers instead of the desired this compound. How can I improve the regioselectivity?
Answer: The formation of undesired regioisomers is a common challenge in pyridine (B92270) synthesis due to the electronic nature of the pyridine ring.[1] The nitrogen atom deactivates the ring towards electrophilic attack and can also be protonated or coordinate to Lewis acids, further complicating reactions.[2] Here are several strategies to enhance regioselectivity:
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Choice of Synthetic Route: The chosen synthetic pathway significantly influences the regiochemical outcome. For instance, starting from 3-hydroxypyridine (B118123) and introducing the amino group at the C2 position often requires specific conditions to avoid substitution at other positions.
-
Use of Directing Groups: Employing a directing group can effectively guide the incoming substituent to the desired position. For example, in the synthesis of related heterocyclic systems, bulky protecting groups have been used to sterically hinder the formation of undesired isomers.[1]
-
Reaction Conditions Optimization: Key reaction parameters can have a profound impact on regioselectivity.[1]
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired isomer.
-
Catalyst: The choice of catalyst can be critical. For example, in some multi-component reactions, specific catalysts like iodine can promote the formation of a particular regioisomer.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
-
N-Oxide Chemistry: The use of pyridine N-oxides can alter the reactivity of the pyridine ring, often directing substitution to the C2 and C6 positions.[3] This strategy can be employed to introduce a group at the 2-position, which can then be converted to an amino group.
Issue 2: Low Yield of the Desired this compound Derivative
Question: I am obtaining a very low yield of my target this compound derivative. What are the possible reasons and how can I improve it?
Answer: Low yields can stem from a variety of factors, including incomplete reactions, side reactions, and product degradation. Consider the following troubleshooting steps:
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Purity of Starting Materials: Ensure that all starting materials and reagents are pure and dry, as impurities can interfere with the reaction.
-
Reaction Time and Temperature: Both insufficient and excessive reaction times or temperatures can lead to low yields. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. High temperatures can sometimes cause product decomposition.[1]
-
Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.
-
Alternative Synthetic Routes: If optimizing the current protocol fails to provide a satisfactory yield, exploring a different synthetic strategy may be necessary. For instance, methods starting from furfural (B47365) have been reported to give good yields of this compound.[4][5]
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate my desired this compound derivative from starting materials and byproducts. What purification techniques are most effective?
Answer: The purification of this compound derivatives can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.
-
Column Chromatography: This is the most common purification method.
-
Solvent System Optimization: Experiment with different solvent systems of varying polarities to achieve good separation on a TLC plate before scaling up to a column.
-
Stationary Phase: While silica (B1680970) gel is standard, other stationary phases like alumina (B75360) might provide better separation for certain compounds.[1]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
-
Sublimation: For thermally stable compounds, sublimation under reduced pressure can be an excellent purification technique, as demonstrated in some patented procedures for this compound.[6]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is a more resource-intensive technique.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound?
A1: Several synthetic routes to this compound have been developed:
-
From 3-Hydroxypyridine: This involves the introduction of an amino group at the 2-position of a pre-existing 3-hydroxypyridine scaffold. This can be achieved through nitration followed by reduction, or by direct amination, for example, using sodium amide (Chichibabin reaction).[6]
-
From Furfural: This method involves the ring-opening of furfural, followed by reaction with an ammonia (B1221849) source and subsequent cyclization to form the pyridine ring.[4][5] This approach is often cost-effective due to the low price of furfural.[5]
-
From Furan-2-carboxylic acid derivatives: Reaction of furan-2-carboxylic acid esters or amides with ammonia at high temperatures and pressures can yield this compound.[6]
-
From 2-Aminopyridine (B139424): Halogenation of 2-aminopyridine followed by nucleophilic substitution with a hydroxide (B78521) source can provide this compound derivatives.[7]
Q2: How do the electronic properties of the pyridine ring affect the regioselective synthesis of this compound derivatives?
A2: The pyridine ring's electronic properties present significant challenges for regioselective synthesis. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making reactions sluggish compared to benzene.[2] Electrophilic attack, when it occurs, is generally directed to the C3 position.[2] Conversely, the ring is activated towards nucleophilic aromatic substitution, with a preference for the C2 and C4 positions.[2] The presence of both an amino and a hydroxyl group on the ring further complicates reactivity, as both groups can be protonated or deprotonated and can direct incoming substituents.
Q3: What role do protecting groups play in the synthesis of this compound derivatives?
A3: Protecting groups are crucial for achieving regioselectivity and preventing unwanted side reactions.[8]
-
Amino Group Protection: The amino group is nucleophilic and can react with a wide range of electrophiles. Protecting it, for example as a carbamate (B1207046) (e.g., Boc or Cbz), allows for selective reactions at other positions on the pyridine ring.[9]
-
Hydroxyl Group Protection: The hydroxyl group can be acidic and can also direct electrophilic substitution. Protecting it as an ether (e.g., methyl or benzyl) or a silyl (B83357) ether can prevent these reactions and allow for functionalization at other sites.
Q4: What are some common analytical techniques to confirm the regiochemistry of the synthesized this compound derivatives?
A4: A combination of spectroscopic techniques is typically used to unambiguously determine the regiochemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The coupling patterns and chemical shifts of the aromatic protons can provide clear evidence of the substitution pattern. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity within the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments, confirming the incorporation of the desired substituents.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive structure of the molecule.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| Furfural | Chlorine, Ammonium (B1175870) Sulfamate (B1201201), Liquid Alkali | 0-10°C for chlorination, then hydrolysis at 80-90°C | >75% | [4][5] |
| Furan-2-carboxylic acid ethyl ester | Ammonia, Ammonium Chloride, Hexametapol | 230°C, 10 hours in autoclave | ~50% (crude) | [6] |
| Furan-2-carboxylic acid methyl ester | Ammonia, Ammonium Bromide, Hexametapol | 230°C, 9 hours in autoclave | ~50% (crude) | [6] |
| Furan-2-carboxylic acid amide | Ammonia, Ammonium Chloride, Hexametapol | 230°C, 4.5 hours in autoclave | ~50% (crude) | [6] |
| 2-Amino-3-bromo-5-chloropyridine | Potassium Hydroxide, Copper powder | 170°C, 10 hours in autoclave | 44.1% | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Furfural [4][5]
-
Ring-opening of Furfural: To a stirred aqueous solution of furfural at 0°C, chlorine gas is introduced at a controlled rate while maintaining the temperature between 0-10°C.
-
pH Adjustment: The resulting mixed liquor is cooled to 0°C and the pH is adjusted to 1.5-2 by the dropwise addition of a liquid alkali.
-
Reaction with Ammonium Sulfamate: The pH-adjusted solution is added to an ammonium sulfamate solution (pH 1.5-2) at 0-10°C to form this compound sulfonate.
-
Hydrolysis: The this compound sulfonate is dissolved in water and heated to 80-90°C for 25-40 minutes. Liquid alkali is then added to adjust the pH to 8-9.
-
Isolation: The solution is cooled to 35-40°C and stirred for 0.5-1.5 hours. The precipitated brown this compound is collected by filtration and dried.
Protocol 2: Synthesis of this compound from Furan-2-carboxylic acid ethyl ester [6]
-
Reaction Setup: In a 300 ml autoclave, place 42.0 g of furan-2-carboxylic acid ethyl ester, 3.0 g of ammonium chloride, 60 ml of phosphoric acid-tris(dimethylamide) (hexametapol), and 51 g of ammonia.
-
Heating: Heat the autoclave for 10 hours at 230°C.
-
Work-up: After cooling to room temperature, rinse the reaction mixture from the autoclave with water and acetone.
-
Extraction: Adjust the pH of the reaction mixture to 1-2 with 3N sulfuric acid and wash repeatedly with methylene (B1212753) chloride. Subsequently, bring the pH to 7 with 10% sodium hydroxide solution and continuously extract with diethyl ether.
-
Purification: Concentrate the ether extracts by evaporation and purify the residue by sublimation to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound from furfural.
Caption: Troubleshooting logic for poor regioselectivity in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 4. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 7. US4033975A - Process for the production of this compound derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
stability issues of 2-Amino-3-Hydroxypyridine under different storage conditions
This technical support center provides guidance on the stability of 2-Amino-3-Hydroxypyridine under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] It is recommended to protect the compound from light and moisture.[3] Storage at ambient room temperature is generally acceptable for short to medium-term storage.[3] For long-term storage, refrigeration (2-8°C) is advisable.
Q2: Is this compound sensitive to air?
A2: Yes, there are indications that this compound can oxidize in the air, which may lead to discoloration of the material.[2] Therefore, it is crucial to keep the container tightly sealed when not in use to minimize exposure to air.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure and data from similar aminopyridine compounds, the primary degradation pathways for this compound are expected to be oxidation, hydrolysis, and photolysis.[1]
-
Oxidation: The amino group and the pyridine (B92270) ring are susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.[1] This can lead to the formation of N-oxides or other oxidative degradation products.[5]
-
Hydrolysis: Under conditions of high humidity or in solution at extreme pH (highly acidic or basic), the compound may be susceptible to hydrolysis.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation. It is recommended to store the compound in light-resistant containers.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., turning darker). | Oxidation due to prolonged exposure to air or light. | 1. Ensure the container is always tightly sealed after use.2. Store the container in a dark place or use an amber-colored vial.3. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected peaks in HPLC analysis of a recently prepared solution. | Degradation of the compound in the solvent or due to solvent impurities. | 1. Use high-purity, degassed solvents for solution preparation.2. Analyze the solution as soon as possible after preparation.3. If the solution needs to be stored, keep it at a low temperature (2-8°C) and protected from light.4. Check the pH of the solution, as extreme pH can accelerate degradation. |
| Inconsistent experimental results over time. | Gradual degradation of the stock material. | 1. Re-evaluate the storage conditions of the solid compound.2. Perform a purity check of the stock material using a suitable analytical method (e.g., HPLC, NMR).3. If degradation is confirmed, it is advisable to use a fresh batch of the compound. |
Stability Under Forced Degradation Conditions
| Condition | Stress Agent | Typical Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | Room temperature to 60°C | Hydrolysis |
| Basic Hydrolysis | 0.1 M NaOH | Room temperature to 60°C | Hydrolysis |
| Oxidation | 3-30% H₂O₂ | Room temperature | Oxidation |
| Thermal | Dry Heat | 60-80°C | Thermal Decomposition |
| Photolytic | UV/Visible Light | ICH Q1B guidelines | Photolysis |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for developing a stability-indicating HPLC-UV assay for this compound.
Objective: To separate the parent compound from its potential degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted).
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a gradient elution with a mixture of buffer and acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Preparation: Prepare samples from the stability studies (forced degradation or long-term storage) by dissolving them in the same solvent as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound (typically around 295 nm).
-
Column Temperature: 25-30°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound.
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
3% Hydrogen Peroxide (H₂O₂).
-
High-purity water.
-
HPLC system with a validated stability-indicating method.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 60°C for a defined period. At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for a defined period. At each time point, withdraw a sample, prepare a solution, and analyze by HPLC.
-
Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B guidelines. Analyze the samples by HPLC after the exposure period.
-
Control Samples: For each condition, prepare a control sample stored at ambient temperature and protected from light.
-
Analysis: Analyze all stressed and control samples using the validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
scaling up the synthesis of 2-Amino-3-Hydroxypyridine for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 2-Amino-3-Hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the industrial synthesis of this compound?
A1: Common starting materials for industrial synthesis include furan-2-carboxylic acid derivatives, furfural (B47365), and halogenated pyridines.[1][2][3] The choice of starting material often depends on cost, availability, and the desired scale of production.[3]
Q2: What are the key reaction parameters to monitor during the synthesis?
A2: Critical parameters to monitor include temperature, pressure (in autoclave reactions), pH, reaction time, and agitation rate.[1][3][4] Precise control of these parameters is crucial for maximizing yield and minimizing impurity formation.
Q3: What are the typical yields for the synthesis of this compound on an industrial scale?
A3: Yields can vary significantly depending on the synthetic route. For instance, the process starting from furan-2-carboxylic acid derivatives reports crude yields of around 50±5%, with purified yields reaching 52%.[1] The route utilizing furfural can achieve yields of over 75% for the crude product and 70% for the refined, high-purity product.[3][5]
Q4: What are the potential impurities in the final product?
A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Specific potential impurities include 2,3-dihydroxypyridine (B124209) and 3-hydroxy-2-pyridone.[6] Heavy metal content should also be monitored.[6]
Q5: What are the recommended purification methods for industrial-scale production?
A5: Common purification methods include extraction, precipitation by pH adjustment, and recrystallization.[1][3][4] For instance, after synthesis from furfural, the crude brown product can be refined to a high-purity white solid by dissolving in dimethylformamide, filtering, cooling to induce crystallization, and then recrystallizing from methanol.[5]
Troubleshooting Guides
Problem: Low Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify the stoichiometry and purity of all starting materials. - Ensure the reaction temperature and time are maintained as per the protocol.[4] - For reactions involving catalysts, check the catalyst activity and loading. |
| Product Loss During Workup | - Optimize the pH for precipitation to ensure maximum product isolation.[4] - Minimize the solubility of the product in the wash solvent by selecting an appropriate solvent and temperature. - Avoid emulsion formation during extraction by using brine washes or centrifugation.[7] |
| Side Reactions/Byproduct Formation | - Adjust the reaction temperature; lower temperatures can sometimes improve selectivity.[7] - Control the rate of reagent addition to manage local concentration and temperature. - Ensure the reaction is performed under an inert atmosphere if any components are sensitive to oxidation.[7] |
Problem: Low Purity/Off-Color Product
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Increase the reaction time or modestly increase the temperature to drive the reaction to completion.[4] - Ensure correct stoichiometry of reactants. |
| Formation of Colored Impurities | - Purify the product by recrystallization, potentially using activated carbon to remove colored impurities.[4] - Protect the reaction mixture from light if any components are light-sensitive.[4] |
| Inefficient Purification | - Optimize the solvent system for recrystallization to maximize the precipitation of the desired product while leaving impurities in the solution.[4] - Ensure the isolated solid is washed thoroughly with a suitable solvent to remove soluble impurities.[4] |
Problem: Poor Solubility of Intermediates or Product
| Potential Cause | Suggested Solution |
| High Concentration of the Reaction Mixture | - Adjust the solvent volume to maintain a manageable slurry.[4] |
| Precipitation at an Inopportune Stage | - Modify the reaction solvent or temperature profile to keep intermediates in solution until the desired precipitation step. |
Experimental Protocols
Synthesis from Furan-2-Carboxylic Acid Ester
This method is adapted from a patented industrial process.[1]
1. Reaction Setup:
-
A 300 ml autoclave is charged with 37.8 g (0.3 mole) of furan-2-carboxylic acid methyl ester, 3.0 g of ammonium (B1175870) bromide, and 60 ml of hexametapol.
-
51 g (3.0 moles) of ammonia (B1221849) are introduced into the autoclave.
2. Reaction:
-
The mixture is heated to 230°C for 9 hours.
3. Workup and Purification:
-
After cooling to 20-25°C, the reaction mixture is adjusted to a pH of 1-2 with 3N sulfuric acid.
-
The acidic mixture is washed repeatedly with methylene (B1212753) chloride.
-
The aqueous layer is then brought to pH 7 with a 10% sodium hydroxide (B78521) solution.
-
The neutralized solution is continuously extracted with diethyl ether.
-
The ether extracts are concentrated by evaporation, and the residue is purified by sublimation to yield pure this compound.
Synthesis from Furfural
This high-yield process is based on a patented method.[3][5]
1. Ring-Opening Reaction:
-
350g of water and 20g of furfural are added to a reaction vessel and cooled to 0°C with stirring.
-
Chlorine gas is introduced to carry out the ring-opening reaction.
2. Formation of Sulfonate Intermediate:
-
The resulting mixed liquor is reacted with an ammonium sulfamate (B1201201) solution (pH adjusted to 1.5-2) to obtain this compound sulfonate.
3. Hydrolysis:
-
The sulfonate intermediate is hydrolyzed under alkaline conditions (pH adjusted to 8-9 with liquid alkali) at 80-90°C.
-
After cooling, the mixture is stirred to precipitate the crude brown this compound.
4. Purification:
-
The crude product is dissolved in dimethylformamide and heated.
-
The hot solution is filtered, and the filtrate is cooled to -5°C to crystallize the product.
-
The resulting white solid is then refluxed in methanol, cooled, filtered, and dried to yield high-purity this compound.
Visualizations
Caption: Synthesis workflow from furan-2-carboxylic acid ester.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 2. US4033975A - Process for the production of this compound derivatives - Google Patents [patents.google.com]
- 3. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 6. cir-safety.org [cir-safety.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-3-Hydroxypyridine: Furfural vs. Nitropyridine Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3-hydroxypyridine, a crucial building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides a detailed comparison of two prominent methods: a green chemistry approach starting from biomass-derived furfural (B47365) and a traditional route involving the reduction of a nitropyridine precursor.
At a Glance: Comparing the Two Synthetic Routes
The choice between the furfural and nitropyridine routes for synthesizing this compound involves a trade-off between factors such as cost, environmental impact, and overall process efficiency. The furfural-based method stands out for its use of a renewable starting material and high overall yields. In contrast, the nitropyridine route, while employing more conventional synthetic transformations, involves multiple steps that may impact the overall yield and cost-effectiveness.
| Parameter | Furfural Route | Nitropyridine Route |
| Starting Material | Furfural (from biomass) | 2-Hydroxypyridine or 2-Chloropyridine |
| Key Intermediates | This compound sulfonate | 2-Hydroxy-3-nitropyridine (B160883) or 2-Chloro-3-nitropyridine |
| Overall Yield | >70% (purified)[1] | Variable (multi-step process) |
| Purity of Final Product | >99% (after refining)[1] | Dependent on purification |
| Environmental Impact | Utilizes renewable feedstock.[2] | Involves nitrating agents and potentially heavy metal catalysts. |
| Safety Considerations | Use of chlorine or bromine gas. | Handling of strong acids (nitric, sulfuric) and potentially flammable solvents. |
The Furfural Route: A Greener Approach
The synthesis of this compound from furfural is a multi-step process that has gained attention due to its use of a bio-based and readily available starting material.[2] This pathway is characterized by a ring-opening reaction of the furan (B31954) structure, followed by cyclization to form the desired pyridine (B92270) ring.
Experimental Protocol: Furfural Route
The synthesis from furfural generally proceeds in three main stages[1][3]:
-
Ring-Opening of Furfural: Furfural is treated with chlorine or bromine in an aqueous solution at low temperatures (0-10°C) to induce ring-opening.
-
Formation of Sulfonate Intermediate: The resulting mixture is then reacted with an ammonium (B1175870) sulfamate (B1201201) solution. The pH of the ammonium sulfamate solution is typically maintained between 1.5 and 2.
-
Hydrolysis: The this compound sulfonate intermediate is hydrolyzed under alkaline conditions (pH 8-9) at an elevated temperature (80-90°C) to yield brown this compound.[1]
-
Purification: A final refining step, often involving recrystallization from a solvent like dimethylformamide followed by methanol (B129727) wash, yields a white, high-purity product.[1]
A crude yield of over 75% is reported for the brown product, with the final white product having a yield of over 70% and a purity exceeding 99%.[1]
The Nitropyridine Route: A Conventional Pathway
The synthesis of this compound via a nitropyridine intermediate is a more traditional approach. This route typically begins with a commercially available pyridine derivative, which is first nitrated and then the nitro group is reduced to an amino group.
Experimental Protocol: Nitropyridine Route
A plausible pathway for the nitropyridine route involves the following steps[4][5]:
-
Nitration of 2-Hydroxypyridine: 2-Hydroxypyridine is dissolved in a solvent like pyridine and treated with nitric acid, often in an ice bath to control the reaction temperature. The reaction is typically stirred at room temperature.[5] This step yields 2-hydroxy-3-nitropyridine.
-
Reduction of the Nitro Group: The intermediate, 2-hydroxy-3-nitropyridine, is then subjected to a reduction reaction to convert the nitro group to an amino group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in a solvent like methanol is a common method for this transformation.[4]
Comparative Analysis
To facilitate a direct comparison, the following logical workflow outlines the key considerations when choosing a synthetic route.
References
- 1. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 3. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
comparative study of the corrosion inhibition efficiency of aminopyridine isomers
For Researchers, Scientists, and Drug Development Professionals
The structural orientation of functional groups on an aromatic ring can significantly influence a molecule's chemical and physical properties. In the context of corrosion science, aminopyridine isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) present a compelling case study. The position of the amino group on the pyridine (B92270) ring affects the electron density distribution, which in turn governs the molecule's ability to adsorb onto a metal surface and inhibit corrosion. This guide provides a comparative overview of the corrosion inhibition efficiency of aminopyridine isomers, supported by experimental data and detailed methodologies.
Quantitative Data Summary
| Inhibitor | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Method | Reference |
| 2-Aminopyridine Derivative | ||||||
| 2-(butylamino)-4-phenylnicotinonitrile | 0.5 M H₂SO₄ | 5 x 10⁻⁴ M | 20 °C | 97.45 | Weight Loss | [1] |
| 3-Aminopyridine Derivative | ||||||
| 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one | 0.5 M HCl | 0.5 mM | 25 °C | 98.4 | Weight Loss | [2] |
| 4-Aminopyridine Derivative | ||||||
| 4-Amino Acetophenone Pyridine 2-Aldehyde | 1 M HCl | 60 ppm | 308 K | 91 | Mass Loss | [3] |
| 4-aminoantipyrine | 2M H₂SO₄ | - | - | Increases with concentration | Weight Loss, Potentiodynamic Polarization | [4] |
Note: The data presented is for derivatives of aminopyridine and not the parent isomers. Direct comparison should be made with caution due to differing molecular structures and experimental conditions.
Mechanism of Corrosion Inhibition
The corrosion inhibition by aminopyridine isomers is primarily attributed to their adsorption on the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine group.
-
Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen atoms (both in the ring and the amino group) and the vacant d-orbitals of the metal atoms. The π-electrons of the pyridine ring also contribute to the adsorption.
The position of the amino group influences the electron density on the pyridine ring and the nitrogen atoms, thereby affecting the strength of adsorption and, consequently, the inhibition efficiency.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the corrosion inhibition efficiency of aminopyridine isomers.
This gravimetric method is a straightforward technique to determine the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Procedure:
-
The initial weight of the polished and dried coupons is accurately measured.
-
The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the aminopyridine isomer for a specified period (e.g., 6 hours) at a constant temperature.[5]
-
After the immersion period, the coupons are removed, washed with distilled water and acetone, dried, and re-weighed.
-
-
Data Analysis: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
Corrosion Rate (CR) = ΔW / (A * t), where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.[5]
-
Inhibition Efficiency (IE%) = [(CR₀ - CRi) / CR₀] * 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRi is the corrosion rate in the presence of the inhibitor.
-
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Procedure:
-
The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached.
-
A potentiodynamic scan is performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis: The resulting Tafel plot (logarithm of current density vs. potential) is extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated using the icorr values. Both the anodic and cathodic branches of the polarization curves of the acid solutions shifted toward a lower current density at all investigated concentrations in acid media, as the figure illustrates.[6] This suggests that 4-NBAAP in the 1 M HCl solution inhibited both the anodic and cathodic reactions of MS corrosion.[6]
EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal/solution interface.
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Procedure:
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[5]
-
-
Data Analysis: The impedance data is often represented as a Nyquist plot. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency is calculated from the Rct values. The Nyquist plots showed that, the charge transfer resistance (Rct) increase, and the double layer capacitance (Cdl) decreases with time of immersion increase.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 2-Amino-3-Hydroxypyridine and 3-Aminophenol as Couplers in Oxidative Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key coupler molecules used in oxidative hair dye formulations: 2-Amino-3-Hydroxypyridine and 3-aminophenol (B1664112). The objective is to furnish researchers and formulation scientists with a detailed comparison of their chemical properties, expected performance characteristics, and the methodologies used for their evaluation.
Introduction to Oxidative Hair Dye Chemistry
Permanent hair color is achieved through a chemical process known as oxidative dyeing. This process involves the reaction of primary intermediates (also called precursors or developers) with couplers in an alkaline environment and in the presence of an oxidizing agent, typically hydrogen peroxide. The small, colorless precursor and coupler molecules penetrate the hair shaft where they react to form larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[1][2]
The choice of coupler is critical as it significantly influences the final shade, color intensity, and fastness properties of the hair dye. This guide focuses on a comparative evaluation of a pyridine-based coupler, this compound, and a well-established phenol-based coupler, 3-aminophenol.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of these couplers is essential to appreciating their reactivity and performance in hair dye formulations.
Caption: Chemical structures of this compound and 3-Aminophenol.
This compound is a heterocyclic aromatic amine. The presence of the nitrogen atom in the pyridine (B92270) ring influences the electron density of the molecule, which can affect its reactivity and the stability of the resulting dye molecule. It is known to be used in permanent hair dye formulations.[3][4][5][6][7]
3-Aminophenol is a benzenoid aromatic amine and is one of the most common couplers used in oxidative hair dyes.[8][9][10] Its derivatives are known to produce a range of shades, particularly in the reddish and brown tones.[8][11][12]
Performance Comparison
Direct, publicly available, side-by-side quantitative experimental data comparing the performance of this compound and 3-aminophenol is limited. The following comparison is based on general chemical principles and information extrapolated from various sources. The provided data tables are illustrative examples to guide researchers in how to present such comparative data.
Color Formation and Shade
The final color produced depends on the primary intermediate used in conjunction with the coupler.
-
This compound: As a pyridine derivative, it is expected to contribute to the formation of dyes in the yellow to orange and brown range. The resulting colors may exhibit good vibrancy.
-
3-Aminophenol: This coupler is well-known for producing natural-looking brown and reddish-brown shades when combined with p-phenylenediamine (B122844) (PPD) or p-aminophenol (PAP).[12]
Table 1: Illustrative Colorimetric Data (CIELab*) on Bleached Human Hair
| Primary Intermediate | Coupler | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | Resulting Shade |
| p-Phenylenediamine | This compound | 45.2 | 15.8 | 25.4 | Medium Auburn Brown |
| p-Phenylenediamine | 3-Aminophenol | 42.5 | 18.2 | 20.1 | Medium Reddish Brown |
| p-Aminophenol | This compound | 55.7 | 10.5 | 35.8 | Light Golden Brown |
| p-Aminophenol | 3-Aminophenol | 52.1 | 25.6 | 28.3 | Vibrant Copper |
Disclaimer: The data in this table is illustrative and intended for demonstration purposes only. Actual values will vary depending on the full formulation, hair type, and processing conditions.
Dye Uptake and Intensity
The efficiency of dye formation and its deposition within the hair shaft determines the color intensity. While specific comparative data on dye uptake is unavailable, the molecular size and polarity of the couplers suggest they can effectively penetrate the hair cuticle.
Fastness Properties
The stability of the formed dye molecules to various environmental factors determines the longevity of the hair color.
Table 2: Illustrative Fastness Properties
| Coupler | Wash Fastness (Grayscale Rating after 10 washes) | Light Fastness (Grayscale Rating after 20 hours Xenon arc) | Rubbing Fastness (Crockmeter - Wet) |
| This compound | 4 | 4-5 | 4 |
| 3-Aminophenol | 3-4 | 4 | 4 |
Disclaimer: The data in this table is illustrative and intended for demonstration purposes only. Ratings are on a scale of 1 to 5, where 5 is excellent.
-
Wash Fastness: The resistance of the color to fading with repeated shampooing. The larger, more complex dye molecules formed from heterocyclic couplers like this compound may exhibit slightly better wash fastness.
-
Light Fastness: The ability of the color to resist fading upon exposure to light. Both couplers are expected to form dyes with good light fastness.
-
Rubbing Fastness (Crocking): The resistance of the color to transfer to other surfaces upon rubbing. Both are expected to have good rubbing fastness once the dye is fully oxidized and rinsed.
Toxicological Profile
Both this compound and 3-aminophenol have been reviewed for their safety in cosmetic applications.
-
This compound: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in hair dye formulations at concentrations up to 1.0% (on-head).[3][4]
-
3-Aminophenol: The CIR Expert Panel has also reviewed the safety of 3-aminophenol and its use in hair dyes and has established concentration limits for its safe use.
Experimental Protocols
Standardized methods are crucial for the accurate evaluation and comparison of hair dye coupler performance.
Colorimetric Evaluation
Objective: To quantitatively measure the color of dyed hair tresses.
Methodology:
-
Hair Tress Preparation: Standardized bleached human hair tresses are used.
-
Dye Application: The hair dye formulation containing the coupler is prepared by mixing the dye cream with the developer (e.g., 6% hydrogen peroxide) in a 1:1 ratio. The mixture is immediately applied to the hair tress and allowed to process for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Rinsing and Drying: The tress is thoroughly rinsed with water, shampooed, and dried.
-
Color Measurement: The color of the dyed tress is measured using a spectrophotometer or colorimeter to obtain CIELab* values. Measurements are taken at multiple points on the tress and averaged.
Caption: Workflow for colorimetric evaluation of hair dyes.
Wash Fastness Test
Objective: To assess the color stability of dyed hair after repeated washing.
Methodology:
-
Initial Color Measurement: The initial CIELab* values of the dyed hair tress are recorded.
-
Washing Cycles: The tress is subjected to a defined number of washing cycles (e.g., 10 cycles). Each cycle consists of washing with a standardized shampoo for a specific duration, followed by rinsing and drying.
-
Final Color Measurement: The CIELab* values are measured again after the final washing cycle.
-
Color Difference Calculation: The total color difference (ΔE) is calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]. The change in color is also assessed visually using a grayscale for staining.
Light Fastness Test
Objective: To evaluate the color stability of dyed hair upon exposure to a standardized light source.
Methodology:
-
Initial Color Measurement: The initial CIELab* values of the dyed hair tress are recorded.
-
Light Exposure: A portion of the hair tress is masked, and the unmasked portion is exposed to a controlled artificial light source (e.g., Xenon arc lamp) for a specified duration (e.g., 20 hours) according to ISO 105-B02.
-
Final Color Measurement: The CIELab* values of the exposed and unexposed portions are measured.
-
Color Change Assessment: The color change is evaluated by calculating ΔE* and by visual assessment against the grayscale for color change.
Rubbing Fastness (Crocking) Test
Objective: To determine the amount of color transferred from the dyed hair to another surface by rubbing.
Methodology:
-
Sample Preparation: A dyed hair tress is used as the test specimen.
-
Crockmeter Test: The test is performed using a crockmeter according to AATCC Test Method 8. A dry and a wet white cotton test cloth are rubbed against the hair tress for a specified number of cycles.
-
Evaluation: The staining of the white cotton cloths is assessed by comparing them with the Gray Scale for Staining or a Chromatic Transference Scale.
Conclusion
Both this compound and 3-aminophenol are effective couplers in oxidative hair dye formulations. The choice between them will depend on the desired final shade, with 3-aminophenol being a classic choice for natural brown and red tones, while this compound offers possibilities for vibrant auburn and golden brown shades. While direct comparative performance data is scarce in the public domain, the experimental protocols outlined in this guide provide a framework for conducting in-house comparative studies to determine the optimal coupler for a specific hair dye product. Further research directly comparing the performance of these and other novel couplers would be of significant value to the cosmetic science community.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of oxidative hair dyeing.
Caption: General mechanism of oxidative hair dyeing.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Tizra Reader [library.scconline.org]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. Safety Assessment of this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives - Google Patents [patents.google.com]
- 9. CA2254412C - Hair dye compositions containing 3-methyl-aminophenol and 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US5980584A - Substituted p-aminophenol, process of preparation and use in dyeing hair - Google Patents [patents.google.com]
- 12. EP1006104B1 - P-aminophenol substitute and its use in oxidation dye formulations - Google Patents [patents.google.com]
structure-activity relationship of 2-Amino-3-Hydroxypyridine derivatives in anticancer studies
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-hydroxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Structure-Activity Relationship and Cytotoxicity
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) and amino groups. Generally, the introduction of certain functional groups can enhance cytotoxicity against various cancer cell lines. For instance, the presence of a cyano group at the 3-position, yielding 2-amino-3-cyanopyridine (B104079) derivatives, has been extensively studied and shown to exhibit potent anticancer effects.
A preliminary analysis of the structure-activity relationship suggests that the introduction of halogen (Br, Cl) substituted groups on an adjacent benzene (B151609) ring can significantly contribute to the anticancer activity.[1]
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity (IC50 values) of various this compound and related 2-aminopyridine (B139424) derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of (+)-nopinone-based 2-amino-3-cyanopyridines [1]
| Compound | R | A549 (Lung) IC50 (µmol/L) | MKN45 (Gastric) IC50 (µmol/L) | MCF7 (Breast) IC50 (µmol/L) |
| 4f | 4-Br | 23.78 | 67.61 | 53.87 |
| 4j | 2,4-diCl | >100 | 78.34 | 65.21 |
| 4k | 2,6-diCl | 89.45 | 93.12 | 78.93 |
Table 2: Cytotoxicity of 3-cyano-2-substituted Pyridine Derivatives [2][3]
| Compound | Cell Line | IC50 (µM) |
| 9a | MCF-7 (Breast) | 2 |
| 5a | MCF-7 (Breast) | 1.77 ± 0.1 |
| HepG2 (Liver) | 2.71 ± 0.15 | |
| 5e | MCF-7 (Breast) | 1.39 ± 0.08 |
| HepG2 (Liver) | 10.70 ± 0.58 | |
| 7b | MCF-7 (Breast) | 6.22 ± 0.34 |
Key Signaling Pathways in Anticancer Activity
This compound derivatives exert their anticancer effects through the modulation of several critical signaling pathways, primarily inducing apoptosis and inhibiting pro-survival signals.
Mitochondrial Apoptosis Pathway
Several this compound derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[4] This process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases that execute cell death. A key event is the upregulation of Bax and the downregulation of the anti-apoptotic protein Bcl-2, which increases mitochondrial membrane permeability.[5] This leads to the release of cytochrome c and Smac/DIABLO into the cytosol, which in turn activate caspase-9 and subsequently the executioner caspase-3.[4][5]
Caption: Mitochondrial Apoptosis Pathway induced by this compound Derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Some pyridine derivatives have been identified as inhibitors of the STAT3 signaling pathway.[6] Inhibition can occur through the suppression of STAT3 phosphorylation (activation) or by disrupting STAT3 dimerization, which is essential for its nuclear translocation and transcriptional activity.[7] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1.
Caption: Inhibition of the STAT3 Signaling Pathway by this compound Derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8] Several pyridine-urea derivatives have shown inhibitory activity against VEGFR-2.[9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[10] This ultimately inhibits endothelial cell proliferation, migration, and tube formation, thus suppressing angiogenesis.
Caption: Inhibition of the VEGFR-2 Signaling Pathway by this compound Derivatives.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: General workflow for the MTT cell viability assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
96-well plate pre-coated with a VEGFR-2 substrate
-
Test compounds
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Inhibitor Incubation: Add serial dilutions of the test compounds to the wells of the pre-coated 96-well plate.
-
Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to each well to initiate the phosphorylation of the substrate. Incubate at 30°C for a specified time.
-
Detection: Add an HRP-conjugated anti-phosphotyrosine antibody to each well to detect the phosphorylated substrate.
-
Signal Development: Add the HRP substrate and incubate until a color develops. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3-Hydroxypyridine
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized intermediates is a cornerstone of reliable and reproducible research. 2-Amino-3-Hydroxypyridine is a critical building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and drugs targeting AIDS.[1][2] The presence of impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can significantly impact the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API).[3]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized this compound. We present detailed experimental protocols and objective performance comparisons to aid in selecting the most appropriate method for your analytical needs.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] It excels at separating the target compound from structurally similar impurities. A specific RP-HPLC method has been shown to be effective for analyzing this compound.[5]
Principle
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[6] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. For polar aromatic amines like this compound, adjusting the mobile phase pH is crucial for achieving good peak shape and retention.[7]
Potential Impurities
During the synthesis of this compound, several process-related impurities can be formed. Common examples include precursors, intermediates from side-reactions, and degradation products.[3] Specifically, potential impurities can include 2,3-dihydroxypyridine (B124209) and 3-hydroxy-2-pyridone.[8] An effective HPLC method must be able to resolve the main peak from these and other potential impurities.
Detailed Experimental Protocol: RP-HPLC
This protocol is designed to provide robust separation of this compound from its potential impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Purity Assessment Methods
While HPLC is the benchmark, other techniques offer advantages in specific contexts, such as rapid screening or providing orthogonal data.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative and semi-quantitative purity assessment. It is particularly useful for monitoring reaction progress and for rapid screening of multiple samples.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of Butanol, Acetic Acid, and Water (e.g., in an 80:12:30 ratio) can be effective for separating polar compounds.[10]
-
Sample Preparation: Dissolve the synthesized sample in methanol (B129727) to a concentration of approximately 1-2 mg/mL.
-
Procedure:
-
Spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase vapor.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the separated spots under UV light (254 nm and 365 nm).[10]
-
-
Analysis: Purity is estimated by visually comparing the intensity of the main spot to any secondary (impurity) spots. The presence of significant secondary spots indicates a lower purity.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the compound itself.[11] It relies on an internal calibrant of known purity.[12]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Calibrant: A certified reference material with known purity that does not have signals overlapping with the analyte (e.g., Maleic Acid).
-
Sample Preparation:
-
Acquisition Parameters:
-
Ensure a sufficiently long relaxation delay (D1) (e.g., 5 times the longest T1 of the protons being quantified) to allow for full relaxation of all signals.
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse angle, sufficient number of scans for a good signal-to-noise ratio).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal from the internal calibrant.
-
The purity is calculated using the following formula: Purity (% w/w) = (I_analyte / I_calibrant) * (N_calibrant / N_analyte) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * P_calibrant Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_calibrant = Purity of the internal calibrant
-
-
Performance Comparison
The choice of analytical method often depends on a balance of performance characteristics, available resources, and the specific requirements of the analysis.
| Parameter | RP-HPLC | TLC | ¹H qNMR |
| Selectivity/Resolution | Very High | Low to Moderate | Moderate |
| Sensitivity (LOD/LOQ) | High (typically <0.1%)[14] | Low (typically >1%) | Moderate (typically ~0.1-1%) |
| Quantitative Accuracy | High (Relative Purity) | Low (Semi-quantitative) | Very High (Absolute Purity)[11] |
| Analysis Time per Sample | 20-30 minutes | 30-60 minutes (for multiple samples) | 10-20 minutes |
| Throughput | High (with autosampler) | High | Moderate |
| Cost per Sample | Moderate | Very Low | High |
| Required Expertise | High | Low | Very High |
| Sample Consumption | Low (<1 mg) | Very Low (<0.1 mg) | High (15-20 mg)[13] |
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized batch of this compound, guiding the choice of analytical technique based on the stage of research or development.
Caption: Workflow for selecting a purity assessment method.
Conclusion and Recommendations
The selection of an appropriate analytical method for purity assessment is critical for ensuring the quality of synthesized this compound.
-
RP-HPLC remains the method of choice for routine quality control and final purity determination, offering an excellent balance of resolution, sensitivity, and quantitative reliability for calculating relative purity.
-
TLC serves as an invaluable tool for rapid, low-cost screening, particularly during synthesis development and for monitoring reaction completion.
-
qNMR is the definitive method for determining absolute purity. It is best employed for the qualification of reference standards or when an orthogonal, primary method is required to confirm HPLC results, especially if co-eluting impurities are suspected.
For drug development professionals, a combination of these methods provides a robust analytical package. HPLC should be used for routine release testing, supported by TLC for in-process controls and qNMR for the definitive characterization of key batches and reference materials. This multi-faceted approach ensures a comprehensive understanding of the impurity profile, leading to higher quality and safer pharmaceutical products.
References
- 1. This compound | 16867-03-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jordilabs.com [jordilabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 14. almacgroup.com [almacgroup.com]
comparing the efficacy of different catalysts for 2-Amino-3-Hydroxypyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2-amino-3-hydroxypyridine, a crucial intermediate in the pharmaceutical and dye industries, is a subject of ongoing research. This guide provides an objective comparison of different catalytic and synthetic methodologies for its production, supported by available experimental data. While direct comparative studies of various catalysts for a single synthetic transformation are not extensively documented in the reviewed literature, this document compares the overall efficacy of prominent synthetic routes, highlighting the catalysts employed in each.
Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for different synthetic routes to this compound, offering a comparative overview of their effectiveness.
| Synthetic Route | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| 1. From Furfural (B47365) | Furfural | Not explicitly catalytic in the pyridine (B92270) ring formation step; involves chlorination/bromination, reaction with ammonium (B1175870) sulfamate (B1201201), and hydrolysis. | Multi-step process including ring-opening at 0-10°C and hydrolysis at 80-90°C. | >75% (crude), ≥70% (purified) | [1][2] |
| 2. From Furan-2-Carboxylic Acid Derivatives | Furan-2-carboxylic acid amide | Ammonium chloride (acid catalyst) | 230°C in hexametapol with ammonia (B1221849) for 4.5 hours. | ~60% | [3] |
| Furan-2-carboxylic acid ethyl ester | Ammonium chloride (acid catalyst) | 230°C in hexametapol with ammonia for 10 hours. | ~50% | [3] | |
| Furan-2-carboxylic acid methyl ester | Ammonium bromide (acid catalyst) | 230°C in hexametapol with ammonia for 9 hours. | ~48% | [3] | |
| 3. Copper-Catalyzed Hydrolysis | 2-amino-3,5-dibromopyridine | Copper powder | 170°C in an autoclave with potassium hydroxide (B78521) for 10 hours. | ~40-46% | [4] |
| 2-amino-3-bromo-5-chloropyridine | Copper powder | 170°C in an autoclave with potassium hydroxide for 10 hours. | ~70% | [4] | |
| 4. Reduction of Nitropyridine | 3-Hydroxypyridine (via nitration) | Palladium-charcoal or Raney nickel | Not specified. | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis from Furfural
This method utilizes a readily available biomass-derived starting material and proceeds in multiple steps.
a) Ring-Opening of Furfural:
-
In a reaction vessel, add 350g of water and 20g of furfural.
-
Stir the mixture and cool to 0°C.
-
Introduce chlorine gas while maintaining the temperature between 0-10°C at a rate of 2.5-3g per 10 minutes.
-
Periodically add more furfural as the reaction progresses.
b) Reaction with Ammonium Sulfamate:
-
Transfer the resulting mixed liquid to a second reaction vessel.
-
Cool the mixture to 0°C and adjust the pH to 1.5-2 by adding a liquid alkali.
-
React the pH-adjusted mixture with an ammonium sulfamate solution.
c) Hydrolysis:
-
The resulting this compound sulfonate is dissolved in water.
-
The solution is heated to 80-90°C for 25-40 minutes.
-
The pH is adjusted to 8-9 with a liquid alkali.
-
The mixture is cooled to 35-40°C and stirred for 0.5-1.5 hours to precipitate the crude brown this compound.[1][2]
Copper-Catalyzed Hydrolysis of 2-Amino-3,5-dihalogenopyridines
This process involves the direct conversion of halogenated pyridines to the desired product.
-
In an autoclave, combine 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 parts of copper powder, and 100 parts of water.
-
Stir the mixture under a nitrogen atmosphere at 170°C for 10 hours.
-
After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Saturate the solution with sodium chloride and extract it three times with a warm mixture of ethyl acetate (B1210297) and tetrahydrofuran (B95107) (9:1).
-
The combined organic extracts are filtered, dried with sodium sulfate, and filtered again.
-
The solvent is evaporated, and the residue is purified by chromatography on silica (B1680970) gel to yield this compound.[4]
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound from furfural.
Caption: Workflow for the copper-catalyzed synthesis from a dihalogenated pyridine.
References
- 1. CN109535071B - this compound and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. This compound and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 4. US4033975A - Process for the production of this compound derivatives - Google Patents [patents.google.com]
Navigating the Synthesis of 2-Pyridone Pharmaceutical Intermediates: A Comparative Guide to Alternatives for Aminopyridine-Based Routes
For researchers and professionals in drug development, the synthesis of core heterocyclic scaffolds is a critical step. The 2-pyridone ring, a key component in pharmaceuticals such as the anti-epileptic drug Perampanel and the anti-fibrotic agent Pirfenidone, is a prime example. Traditionally, the synthesis of substituted 2-pyridones has often relied on precursors like 2-amino-3-hydroxypyridine and other aminopyridines. However, the landscape of synthetic chemistry is continually evolving, offering alternative pathways that can provide advantages in terms of efficiency, safety, and accessibility of starting materials. This guide provides an objective comparison of the traditional aminopyridine-based synthesis of a key 2-pyridone intermediate with modern, alternative multicomponent reaction strategies, supported by experimental data and detailed protocols.
The Central Intermediate: 5-Substituted-2(1H)-pyridone
A common and crucial intermediate in the synthesis of various pharmaceuticals is the 5-substituted-2(1H)-pyridone core. For the purpose of this comparison, we will focus on the synthesis of this pyridone skeleton, which can then be further functionalized to produce active pharmaceutical ingredients (APIs).
Traditional Synthesis: The Aminopyridine Route
A classic and well-established method for the synthesis of 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) involves the diazotization of an aminopyridine precursor, followed by hydrolysis. This pathway is exemplified by the synthesis of 5-bromo-2-hydroxypyridine (B85227) from 2-amino-5-bromopyridine. This intermediate is a precursor for the synthesis of Perampanel.
The overall transformation involves the conversion of the amino group to a diazonium salt using a nitrite (B80452) source in an acidic medium, which is subsequently displaced by a hydroxyl group upon heating in an aqueous environment.
Alternative Pathways: Multicomponent Reactions
In contrast to the traditional step-wise approach starting from a pre-formed pyridine (B92270) ring, multicomponent reactions (MCRs) offer a convergent and efficient alternative for constructing the 2-pyridone scaffold from simple, acyclic precursors in a single pot. These methods are celebrated for their atom economy, operational simplicity, and the ability to generate molecular diversity. A prominent example is the synthesis of 4,6-disubstituted-3-cyano-2-pyridones.
One such MCR involves the condensation of a 1,3-dicarbonyl compound, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and a nitrogen source (often ammonium (B1175870) acetate) in a suitable solvent.[1] This approach builds the pyridone ring from the ground up, offering a high degree of flexibility in the substitution pattern of the final product.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the quantitative data for the traditional aminopyridine route and a representative multicomponent reaction for the synthesis of a 5-substituted-2-pyridone intermediate.
Table 1: Synthesis of 5-Bromo-2-hydroxypyridine (Traditional Route)
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | General Procedure[2] |
| Key Reagents | Sodium nitrite, Sulfuric acid, Water | General Procedure[2] |
| Reaction Temperature | 0-5 °C (diazotization), then heating | General Procedure[2] |
| Reaction Time | Not specified | General Procedure[2] |
| Yield | Moderate (typical for Sandmeyer-type reactions) | General Procedure[2] |
Table 2: Synthesis of 4,6-Disubstituted-3-cyano-2-pyridone (Alternative MCR Route)
| Parameter | Value | Reference |
| Starting Materials | 1,3-Diketone, Ethyl cyanoacetate (B8463686), Ammonium acetate (B1210297) | [1] |
| Catalyst | None (self-catalyzed in PEG) | [1] |
| Solvent | Polyethylene (B3416737) glycol-600 (PEG-600) | [1] |
| Reaction Temperature | 110 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | up to 80% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization and Hydrolysis of 2-Amino-5-bromopyridine (Traditional Route)
This protocol is adapted from general Sandmeyer reaction procedures.[2]
-
Diazotization: 2-Amino-5-bromopyridine (1.0 eq) is dissolved in a mixture of aqueous sulfuric acid at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: The cold diazonium salt solution is then carefully added portion-wise to a separate flask containing boiling water or heated aqueous sulfuric acid. The evolution of nitrogen gas is controlled during the addition. The reaction mixture is heated for an additional 1-2 hours to ensure complete hydrolysis.
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-bromo-2-hydroxypyridine, which can be further purified by recrystallization or column chromatography.
Protocol 2: One-Pot, Four-Component Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones (Alternative MCR Route)
This protocol is based on the work of Nalage et al.[1]
-
Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), an acetophenone (B1666503) derivative (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) is prepared in polyethylene glycol-600 (PEG-600).
-
Reaction Execution: The reaction mixture is heated to 110 °C and stirred for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid product is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to afford the pure 4,6-disubstituted-3-cyano-2-pyridone.
Visualization of Synthetic Workflows
To further illustrate the differences in the synthetic approaches, the following diagrams, generated using the DOT language, outline the experimental workflows.
Caption: Workflow for the traditional synthesis of 5-bromo-2-hydroxypyridine.
Caption: Workflow for the alternative multicomponent synthesis of a 2-pyridone intermediate.
Objective Comparison and Conclusion
The traditional aminopyridine-based synthesis of 2-pyridones is a well-established method that is effective for specific substitutions. However, it often involves multiple steps, the use of potentially hazardous reagents like nitrites, and may result in moderate yields. The starting aminopyridines can also be expensive or require separate synthetic steps to produce.
In contrast, multicomponent reactions present a highly attractive alternative. The key advantages of the MCR approach include:
-
Efficiency: MCRs are often one-pot reactions, which significantly reduces reaction time, solvent usage, and waste generation.
-
Flexibility: The use of simple, acyclic starting materials allows for a high degree of variation in the substituents on the final 2-pyridone ring, facilitating the creation of diverse compound libraries for drug discovery.
-
Favorable Reaction Conditions: Many MCRs can be performed under relatively mild conditions, and some, as demonstrated, utilize environmentally benign solvents like PEG-600.[1]
-
High Yields: As indicated in the comparative data, MCRs can often achieve high product yields.[1]
For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the desired substitution pattern, the scale of the synthesis, and cost considerations. While the traditional aminopyridine route remains a viable option, the clear advantages in efficiency, flexibility, and often higher yields make multicomponent reactions a powerful and modern alternative for the synthesis of 2-pyridone pharmaceutical intermediates. The adoption of these newer methodologies can accelerate the drug discovery and development process by providing rapid access to a wide array of potentially bioactive molecules.
References
A Comparative Guide to the Genotoxicity and Mutagenicity of 2-Amino-3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genotoxic and mutagenic potential of 2-Amino-3-Hydroxypyridine, a common ingredient in oxidative hair dyes, against several alternative aromatic amines used in similar applications. The information presented herein is compiled from a range of in vitro and in vivo studies, offering a basis for objective comparison and risk assessment. All experimental data is supported by detailed methodologies for key assays.
Executive Summary
This compound exhibits a mixed profile in genotoxicity assays. While it is not mutagenic in bacterial reverse mutation assays (Ames test) or in an in vivo micronucleus test, it has demonstrated clastogenic potential, meaning it can cause structural damage to chromosomes, in mammalian cell assays.[1] Specifically, it was found to be clastogenic in a mouse lymphoma study without metabolic activation and in a chromosomal aberration study.[1] This profile necessitates a careful evaluation of its safety and a comparison with alternative compounds that may be used in its place.
This guide compares this compound with four other aromatic amines commonly used in hair dye formulations: p-Phenylenediamine (B122844) (PPD), Resorcinol (B1680541), m-Aminophenol, and p-Aminophenol. The comparison reveals that many of these small aromatic amines show some level of genotoxic activity, particularly in in vitro mammalian cell assays.
Comparative Data on Genotoxicity and Mutagenicity
The following tables summarize the results of key genotoxicity and mutagenicity assays for this compound and its alternatives.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Strains Tested | Metabolic Activation (S9) | Result |
| This compound | S. typhimurium TA1535, TA1537, TA98, TA100, TA102 | With and Without | Negative [1][2] |
| p-Phenylenediamine (PPD) | S. typhimurium TA98, TA100, TA1538 | With and Without | Weakly Mutagenic (TA98 & TA1538 with S9)[3][4][5] |
| Resorcinol | S. typhimurium TA100, TA1535, TA1537, TA1538, TA98 | With and Without | Negative [6] |
| m-Aminophenol | S. typhimurium, E. coli | With and Without | Negative [7] |
| p-Aminophenol | S. typhimurium, E. coli WP2uvrA/pKM101 | With and Without | Negative in S. typhimurium, Positive in E. coli WP2uvrA/pKM101[8][9] |
Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results
| Compound | Assay Type | Cell Line | Metabolic Activation (S9) | Result |
| This compound | Mouse Lymphoma (TK+/-) | L5178Y | Without | Positive (Clastogenic) [1] |
| Chromosomal Aberration | Chinese Hamster V79 | With and Without | Positive (Clastogenic) [1] | |
| HPRT Gene Mutation | Chinese Hamster V79 | Not specified | Negative [1] | |
| p-Phenylenediamine (PPD) | Mouse Lymphoma (Hprt) | L5178Y | With and Without | Negative [3] |
| Micronucleus Test | Human Lymphocytes | With and Without | Positive [3][10] | |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) | Without | Positive [4] | |
| Resorcinol | Micronucleus Test | Human Lymphocytes | With and Without | Positive |
| m-Aminophenol | Sister Chromatid Exchange | Not specified | Not specified | Negative [7] |
| Unscheduled DNA Synthesis | Not specified | Not specified | Negative [7] | |
| p-Aminophenol | Mouse Lymphoma (TK+/-) | L5178Y | Without | Positive [11] |
| HGPRT Gene Mutation | Chinese Hamster Ovary (CHO) | Without | Negative [11] | |
| Chromosomal Aberration | CHO & L5178Y | Without | Positive [11] |
Table 3: In Vivo Genotoxicity Assay Results
| Compound | Assay Type | Species | Result |
| This compound | Micronucleus Test | Mouse | Negative [1] |
| p-Phenylenediamine (PPD) | Alkaline Comet Assay | Not specified | Negative [2] |
| m-Aminophenol | Micronucleus Test | Mouse, Rat | Negative [7] |
| Sister Chromatid Exchange | Hamster | Negative [7] | |
| Dominant Lethal Test | Rat | Negative [7] | |
| p-Aminophenol | Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Positive [12] |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below, based on standard OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[13]
-
Test Strains : Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic, meaning they require a specific amino acid (histidine for Salmonella, tryptophan for E. coli) for growth because of mutations in the genes responsible for its synthesis.[13][14]
-
Metabolic Activation : The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This simulates metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.[15]
-
Procedure : The bacterial strains are exposed to the test substance at various concentrations. They are then plated on a minimal agar (B569324) medium that lacks the required amino acid.
-
Endpoint : If the test substance is a mutagen, it will cause reverse mutations (reversions) in the bacteria, allowing them to synthesize the necessary amino acid and form visible colonies. The number of revertant colonies is counted after incubation, and a dose-dependent increase compared to the negative control indicates a positive result.[13]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][16]
-
Cell Cultures : Established cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures like human peripheral blood lymphocytes are used.[6][16]
-
Exposure : Cell cultures are treated with at least three concentrations of the test substance for a defined period. The experiment is conducted both with and without an S9 metabolic activation system.[6]
-
Metaphase Arrest : Following treatment and a recovery period, a substance that arrests cells in metaphase (e.g., Colcemid or colchicine) is added to the cultures.[9]
-
Analysis : Cells are harvested, fixed, and stained. The chromosomes of at least 200 well-spread metaphases per concentration are analyzed microscopically for structural aberrations, such as breaks, deletions, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.[6]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
The micronucleus test detects both clastogenic and aneugenic (causing chromosome loss) potential of a substance.[3][17][18]
-
Cell Cultures : Similar to the chromosomal aberration test, various mammalian cell lines (e.g., L5178Y, CHO, TK6) or primary lymphocytes can be used.[18]
-
Exposure : Cells are exposed to the test substance with and without metabolic activation.
-
Cytokinesis Block : Cytochalasin B is often added to the cultures to block cytokinesis (cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored, which is a prerequisite for micronucleus formation.[3][17]
-
Analysis : After harvesting and staining, the frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) is scored in at least 2000 binucleated cells per concentration. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[3]
Genotoxicity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the genotoxic potential of a chemical compound, starting with in vitro tests and proceeding to in vivo assays if necessary.
Caption: Standard workflow for genotoxicity assessment of a chemical substance.
References
- 1. A review of biomonitoring studies measuring genotoxicity in humans exposed to hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Studies on the mutagenicity of resorcinol and hydroxy-3-(p-amino)anilino-6,N-[(p-amino)phenol]benzoquinone-monoimine-1,4 in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. Mutagenicity of p-aminophenol in E. coli WP2uvrA/pKM101 and its relevance to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. daneshyari.com [daneshyari.com]
- 11. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of p-aminophenol in somatic and germ line cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ec.europa.eu [ec.europa.eu]
- 16. cosmeticsinfo.org [cosmeticsinfo.org]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Chelating Properties of 2-Amino-3-Hydroxypyridine and Other Prominent Ligands
For Immediate Release
This guide provides a detailed comparative analysis of the chelating properties of 2-Amino-3-Hydroxypyridine (AHP) alongside other well-established chelating agents, including Deferiprone, Deferoxamine, Deferasirox, and EDTA. This document is intended for researchers, scientists, and drug development professionals interested in the field of chelation chemistry and its therapeutic applications.
Introduction to Chelating Agents
Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions, effectively sequestering them and facilitating their excretion from the body. This is particularly crucial in the treatment of metal overload disorders, such as transfusional iron overload common in patients with thalassemia or sickle cell disease. The efficacy of a chelating agent is determined by several factors, including its affinity and selectivity for a target metal ion, its pharmacokinetic properties, and its safety profile.
This compound is a bidentate ligand that binds to metal ions through its deprotonated hydroxy oxygen and amino nitrogen atoms.[1] Its structural similarity to Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), a clinically approved oral iron chelator, makes it a compound of significant interest for comparative studies.
Comparative Analysis of Chelating Properties
The chelating potential of a ligand is quantitatively expressed by its stability constant (log β), which indicates the strength of the complex formed with a metal ion. A higher log β value signifies a more stable complex.
Quantitative Comparison of Stability Constants
The following table summarizes the stability constants (log β) of this compound and other selected ligands with various metal ions.
| Ligand | Metal Ion | log β | Stoichiometry (Ligand:Metal) |
| This compound (AHP) | Cu(II) | 15.2 (log K1+log K2) | 2:1 |
| Zn(II) | 12.1 (log K1+log K2) | 2:1 | |
| Ni(II) | 11.2 (log K1+log K2) | 2:1 | |
| Co(II) | 10.1 (log K1+log K2) | 2:1 | |
| Cd(II) | 8.2 (log K1+log K2) | 2:1 | |
| Fe(III) | Not Reported | 3:1 (inferred)[1] | |
| Deferiprone (DFP) | Fe(III) | ~35-37 | 3:1[2] |
| Deferoxamine (DFO) | Fe(III) | ~30.6 | 1:1[3] |
| Deferasirox (DFX) | Fe(III) | ~38.6 (for Fe(DFX)₂) | 2:1[4] |
| EDTA | Fe(III) | 25.1 | 1:1[5] |
| Cu(II) | 18.8 | 1:1 | |
| Zn(II) | 16.5 | 1:1 | |
| Co(II) | 16.3 | 1:1 | |
| Ni(II) | 18.6 | 1:1 |
Note: The stability constant for the Fe(III)-AHP complex has not been reported in the reviewed literature. However, the formation of a 3:1 complex with Fe(III) has been described.[1] The stability constants for AHP with divalent metals were determined in an aqueous medium.[6]
Mechanism of Action: A Focus on Iron Chelation
Iron overload leads to the accumulation of toxic non-transferrin bound iron (NTBI) and intracellular labile iron pool (LIP), which catalyze the formation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions, leading to cellular damage. Iron chelators mitigate this by binding to these toxic iron species.
Deferiprone (DFP) , a derivative of 3-hydroxypyridine, is an orally active bidentate chelator that forms a 3:1 complex with ferric iron.[4] Due to its small size and lipophilicity, it can penetrate cell membranes and chelate intracellular iron, including mitochondrial iron. The iron-DFP complex is then excreted primarily through the urine.
Deferoxamine (DFO) is a hexadentate siderophore that forms a very stable 1:1 complex with iron.[3] It is administered parenterally and primarily chelates extracellular iron, such as NTBI, as well as iron from ferritin and hemosiderin. The iron-DFO complex is excreted via both urine and bile.
Deferasirox (DFX) is an orally active tridentate chelator that forms a 2:1 complex with iron.[4] It has a long plasma half-life and effectively reduces liver iron concentration. The iron-DFX complex is primarily eliminated through the feces.
While the specific mechanism of this compound in an in vivo setting is not well-documented, its structural features suggest it would act as a bidentate chelator, likely forming a 3:1 complex with Fe(III), similar to Deferiprone.
Experimental Protocols
Synthesis of this compound Metal Complexes
A general procedure for the synthesis of transition metal complexes with this compound involves the reaction of a hydrated metal salt with the ligand in a suitable solvent, such as methanol (B129727) or a basic aqueous solution. The specific conditions may vary depending on the metal ion. For instance, Fe(III), Ru(III), and Rh(III) complexes can be obtained by reacting the hydrated metal chloride with this compound in a basic aqueous or methanolic solution.[1]
Determination of Stability Constants by Potentiometric Titration
The proton-ligand and metal-ligand stability constants can be determined using the Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti. This method involves the following steps:
-
Preparation of three solutions: (A) a strong acid, (B) the strong acid with the ligand, and (C) the strong acid with the ligand and the metal ion.
-
Titration of these solutions against a standard base solution.
-
Recording the pH changes during the titration.
-
Calculation of the average number of protons associated with the ligand (n̄A) and the average number of ligands attached to the metal ion (n̄).
-
Plotting formation curves (e.g., n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration) to determine the stepwise stability constants.
Ferrozine Assay for Iron Chelation Activity
The Ferrozine assay is a colorimetric method used to determine the iron-chelating ability of a compound. The principle is based on the competition between the test compound and Ferrozine for ferrous ions (Fe²⁺).
-
Ferrous ions react with Ferrozine to form a stable, magenta-colored complex with a maximum absorbance at 562 nm.
-
In the presence of a chelating agent, the formation of the Fe²⁺-Ferrozine complex is inhibited, leading to a decrease in absorbance.
-
The percentage of inhibition of the Fe²⁺-Ferrozine complex formation is calculated to determine the chelating activity of the test compound.
Conclusion
In comparison to clinically established iron chelators, Deferoxamine, Deferiprone, and Deferasirox exhibit very high stability constants with Fe(III), reflecting their proven therapeutic efficacy. Each of these drugs has a distinct mechanism of action, route of administration, and excretion pathway, allowing for tailored treatment approaches for patients with iron overload. Further research, including the determination of the Fe(III) stability constant for this compound and in vivo efficacy studies, is warranted to fully elucidate its potential as a therapeutic chelating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. ijsr.net [ijsr.net]
Safety Operating Guide
Proper Disposal of 2-Amino-3-Hydroxypyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the safe disposal of 2-Amino-3-Hydroxypyridine, a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
This compound is considered a hazardous substance.[1] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also toxic to aquatic life with long-lasting effects.[2] Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Summary of Hazards and Protective Measures
| Identifier | Information |
| CAS Number | 16867-03-1[3][5] |
| GHS Pictograms | GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard)[2] |
| Hazard Statements | H301: Toxic if swallowed[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H411: Toxic to aquatic life with long lasting effects[2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile rubber gloves, fully-buttoned lab coat, respiratory protection (if ventilation is inadequate).[6][7][8] |
| Flash Point | 203.5°C[2] |
| Boiling Point | ~298°C (with decomposition)[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[9] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]
Experimental Protocol: Chemical Waste Segregation and Collection
-
Obtain a Designated Waste Container: Use a clean, dry, and chemically compatible container with a secure, sealable lid. This is often provided by your institution's Environmental Health & Safety (EHS) department.[7][10]
-
Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" tag to the container. The label must include:
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. Avoid generating dust.[1][4] If the compound is in a solution, also list the solvent(s) and their approximate concentrations on the waste tag.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3]
-
Secure the Container: Tightly seal the container cap to prevent any leaks or evaporation. Store the sealed container in a designated, secure, and well-ventilated waste accumulation area.[10]
-
Arrange for Disposal: Once the container is full or you are finished with the process, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Spill Response Protocol
-
Minor Spills:
-
Major Spills:
-
Alert your supervisor and your institution's EHS or emergency response team, informing them of the location and nature of the hazard.[1][2]
-
Only trained personnel equipped with full body protective clothing and a self-contained breathing apparatus should address the spill.[1]
-
Contain the spill using sand, earth, or vermiculite (B1170534) to prevent it from entering drains or waterways.[1][2]
-
Collect the recoverable product and contaminated materials into labeled containers for disposal.[2]
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor for treatment advice.[3][4]
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-3-Hydroxypyridine
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Amino-3-Hydroxypyridine. This document provides immediate, actionable information on personal protective equipment, handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a hazardous substance that is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Long-term exposure may lead to cumulative health effects and potential developmental toxicity.[1] Adherence to the following safety measures is critical to mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling this compound. This includes comprehensive eye, face, skin, and respiratory protection.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must have side shields.[1] |
| Chemical Goggles | Required for enhanced protection.[1] | |
| Face Shield | To be worn in conjunction with safety glasses or goggles. | |
| Skin Protection | Gloves | Chemical protective gloves (e.g., PVC, nitrile rubber).[1] A glove with a protection class of 5 or higher is recommended for prolonged contact.[1] |
| Protective Clothing | Overalls or a lab coat.[1] | |
| Footwear | Safety footwear or gumboots (e.g., rubber).[1] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[2] |
Note: Contact lenses should not be worn when handling this chemical as they can absorb and concentrate irritants.[1]
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for the safe management of this compound in a laboratory setting.
Detailed Experimental Protocols
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust.[1][3] Do not eat, drink, or smoke in the handling area.[1][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][3]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[1][3]
Storage Plan:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
-
Protect containers from physical damage and inspect regularly for leaks.[1][3]
Spill Management:
-
Minor Spills: Remove all ignition sources.[1][3] Clean up spills immediately using dry procedures to avoid generating dust.[1][3] Place the spilled material in a suitable, labeled container for disposal.[1][3]
-
Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders.[1] Wear full-body protective clothing and a breathing apparatus.[1] Contain the spill with sand, earth, or vermiculite (B1170534) and prevent it from entering drains or waterways.[1][3]
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] Do not discharge into sewers or waterways.[1] Dispose of the chemical and its container at an authorized hazardous or special waste collection point.[3] Puncture containers to prevent reuse before disposal at an authorized landfill.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[2][3] If not breathing, provide artificial respiration.[3] Seek medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the skin and hair with running water and soap if available.[1][3] Seek medical attention if irritation occurs.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Immediately call a poison center or doctor.[2][3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
